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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl α-D-Glucopyranoside

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of glycosides is a cornerstone of carbohydrate chemistry and glycobiology, with profound implications for drug...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of glycosides is a cornerstone of carbohydrate chemistry and glycobiology, with profound implications for drug design, formulation, and biological activity. Methyl α-D-glucopyranoside, a simple and ubiquitous model compound, offers a rich landscape for exploring the intricate balance of stereoelectronic, steric, and environmental factors that govern molecular stability. This guide provides a comprehensive examination of the thermodynamic principles dictating the stability of methyl α-D-glucopyranoside. We will delve into the foundational concepts of its conformational landscape, the critical role of the anomeric effect, and the modulatory influence of solvent and intramolecular forces. Furthermore, this document details robust experimental and computational protocols for the empirical and theoretical assessment of these thermodynamic parameters, empowering researchers to apply these principles in their own work.

The Structural and Conformational Landscape

The thermodynamic properties of methyl α-D-glucopyranoside are intrinsically linked to its three-dimensional structure. The molecule consists of a six-membered tetrahydropyran ring, which, to minimize torsional and angle strain, predominantly adopts a chair conformation.[1] According to IUPAC recommendations, D-sugars typically favor the 4C1 conformation, where C4 is above and C1 is below the plane of the ring.[1][2] In this conformation, the bulky hydroxymethyl group (-CH2OH) at C5 occupies a sterically favorable equatorial position.

The key differentiator for methyl α-D-glucopyranoside is the orientation of the anomeric methoxy group (-OCH3) at the C1 position. In the α-anomer, this group is in an axial orientation. This seemingly unfavorable steric arrangement is, counterintuitively, a source of significant thermodynamic stabilization, a phenomenon known as the anomeric effect.

The Anomeric Effect: A Stereoelectronic Keystone of Stability

The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon of a pyranose ring, despite the expected steric hindrance.[3] This effect is a primary contributor to the stability of the α-anomer relative to what would be predicted by sterics alone. The magnitude of the anomeric effect is typically estimated to be around 4-8 kJ/mol for sugars.[3]

The physical origin of the anomeric effect is a subject of detailed study, with two main explanations prevailing:

  • Hyperconjugation (n → σ interaction):* This is the most widely accepted model. It posits a stabilizing interaction between the lone pair of electrons (n) on the endocyclic ring oxygen (O5) and the antibonding (σ*) orbital of the axial C1-O1 (methoxy) bond. For this overlap to be effective, a specific anti-periplanar arrangement is required, which is perfectly achieved when the -OCH3 group is in the axial position. This delocalization of electron density strengthens the molecule and lowers its overall energy.

  • Dipole Minimization: An alternative explanation considers the electrostatic repulsion between the dipoles of the ring oxygen (O5) and the exocyclic methoxy oxygen (O1). In the equatorial β-anomer, these dipoles are partially aligned, leading to repulsion. In the axial α-anomer, the dipoles are more opposed, resulting in a lower energy, more stable state.

Recent coordinated experimental and computational studies suggest that the anomeric effect arises from a combination of factors, including stabilizing Coulombic interactions between the axial substituent and syn-axial hydrogens, with hyperconjugation being a contributor.

Visualizing the Anomeric Effect

The following diagram illustrates the key orbital interaction responsible for the anomeric effect in methyl α-D-glucopyranoside.

AnomericEffect cluster_pyranose Pyranose Ring (Axial Conformation) cluster_orbitals O5 O5 C1 C1 O5->C1 O1 O1 (axial) C1->O1 σ(C1-O1) lp n (O5 lone pair) sigma_star σ*(C1-O1) lp->sigma_star   Hyperconjugation   (Stabilizing Interaction)

Caption: The stabilizing n → σ* interaction in methyl α-D-glucopyranoside.

Quantitative Thermodynamic Analysis

The relative stability of the α and β anomers can be quantified by comparing their standard thermodynamic parameters of formation. Calorimetric measurements provide precise data on the enthalpies of combustion, from which the standard enthalpies of formation can be derived.

A study utilizing a static bomb calorimeter measured the standard molar enthalpies of combustion and formation for both anomers in the condensed state at 298.15 K.[3] These values highlight the thermodynamic landscape.

CompoundStandard Molar Enthalpy of Combustion (ΔcH°) (kJ/mol)Standard Molar Enthalpy of Formation (ΔfH°) (kJ/mol)Relative Stability
Methyl α-D-glucopyranoside -3517.9 ± 0.42[4]-1237.5[4]More Stable (Lower ΔfH°)
Methyl β-D-glucopyranoside -3523.1 ± 0.54-1232.3Less Stable (Higher ΔfH°)

Note: Enthalpy of formation for the β-anomer was derived from its reported enthalpy of combustion. The original source reported the combustion value at 293 K, which was reanalyzed by Cox and Pilcher, 1970.[4]

The data clearly shows that methyl α-D-glucopyranoside has a more negative enthalpy of formation, indicating it is enthalpically more stable than its β-counterpart. This difference is a direct quantitative measure of the stabilization conferred by the anomeric effect, overcoming the steric strain of the axial methoxy group.

Experimental Determination of Thermodynamic Stability

A multi-faceted approach combining calorimetry and spectroscopy is essential for a thorough experimental investigation of glycoside stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to measure the heat changes that occur in a sample as it is heated or cooled, providing data on thermal stability, phase transitions, and denaturation temperatures.[7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity methyl α-D-glucopyranoside into an aluminum DSC pan.

    • Prepare an identical empty pan to serve as a reference.

    • Hermetically seal both pans to prevent mass loss during the experiment.

    • Causality: High purity is critical to avoid artifacts from impurities. Sealing the pans ensures that any observed thermal events are due to transitions and not evaporation.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected transition (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 200 °C).

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

    • The onset temperature of this peak is taken as the melting point (Tm), a key indicator of thermal stability.

    • The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).

    • Self-Validation: The sharpness of the melting peak is an indicator of sample purity. A broad peak may suggest impurities or multiple thermal events. Running the sample multiple times ensures reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the three-dimensional structure and conformational dynamics of molecules in solution.[8] For methyl glucoside, NMR can confirm the anomeric configuration and provide insights into the populations of different conformers.

  • Sample Preparation:

    • Dissolve ~5 mg of methyl α-D-glucopyranoside in ~0.6 mL of a deuterated solvent (e.g., D2O or DMSO-d6) in a standard 5 mm NMR tube.

    • Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte peaks. The choice of solvent can influence conformation and stability, so it should be selected based on the research question.

  • Data Acquisition:

    • Acquire a standard 1D 1H NMR spectrum. The anomeric proton (H1) of the α-anomer typically appears as a doublet with a small coupling constant (3JH1,H2 ≈ 3-4 Hz) due to its axial-equatorial relationship with H2. The β-anomer's anomeric proton would show a larger coupling constant (≈ 7-8 Hz) for an axial-axial relationship.[9]

    • Acquire a 2D 1H-1H COSY (Correlation Spectroscopy) spectrum. This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds), allowing for the sequential assignment of all protons in the pyranose ring starting from the anomeric proton.[9]

    • Acquire a 2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum. This experiment identifies protons that are close in space (< 5 Å), regardless of their bonding connectivity. For the α-anomer, NOEs are expected between the axial H1 and other axial protons on the same face of the ring (H3, H5).

  • Data Analysis and Interpretation:

    • Anomeric Configuration: The 3JH1,H2 coupling constant from the 1D spectrum is the primary indicator of anomeric configuration.

    • Conformational Mapping: Use the COSY spectrum to trace the connectivity of the spin system and assign all proton resonances.

    • Spatial Proximity: Analyze the NOESY cross-peaks to confirm spatial relationships consistent with the 4C1 chair conformation and the axial orientation of the methoxy group. The presence of H1-H3 and H1-H5 NOEs is strong evidence for the α-anomer.

    • Self-Validation: The combination of through-bond (COSY) and through-space (NOESY) correlations provides a robust, self-consistent assignment of the structure and conformation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Sample in Deuterated Solvent H1_NMR 1. Acquire 1D ¹H Spectrum Prep->H1_NMR COSY 2. Acquire 2D COSY H1_NMR->COSY Analyze_J Measure ³J(H1,H2) Coupling Constant H1_NMR->Analyze_J NOESY 3. Acquire 2D NOESY/ROESY COSY->NOESY Assign_COSY Assign Spin System using COSY COSY->Assign_COSY Assign_NOESY Identify Spatial Proximities using NOESY NOESY->Assign_NOESY Confirm Confirm Structure & Conformation Analyze_J->Confirm Assign_COSY->Confirm Assign_NOESY->Confirm

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Investigation of Stability

Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure and dynamic behavior of molecules.

Quantum Mechanics (QM) Calculations

QM calculations can be used to compute the relative energies of different conformers and anomers with high accuracy, providing a theoretical basis for the anomeric effect.

  • Structure Building:

    • Build the 3D structures of both methyl α-D-glucopyranoside and methyl β-D-glucopyranoside in the 4C1 chair conformation using a molecular editor.

  • Geometry Optimization:

    • Perform a geometry optimization for each anomer using a suitable QM method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).

    • Causality: Geometry optimization finds the lowest energy structure (the most stable arrangement of atoms) for each molecule. The choice of functional and basis set is a trade-off between computational cost and accuracy; B3LYP/6-31G(d) is a common and reliable choice for organic molecules.

  • Energy Calculation:

    • Perform a single-point energy calculation on the optimized structures using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(2d,p)) for improved accuracy.

    • Calculate the zero-point vibrational energy (ZPVE) correction from a frequency calculation.

  • Analysis:

    • Compare the final electronic energies (with ZPVE correction) of the two anomers. The anomer with the lower energy is predicted to be the more thermodynamically stable. The energy difference quantifies the stability preference.

    • Self-Validation: Ensure the frequency calculation yields no imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility and interactions with the solvent.[10]

  • System Preparation:

    • Topology Generation: Generate a molecular topology for methyl α-D-glucopyranoside using a carbohydrate-specific force field (e.g., GLYCAM or CHARMM36). The topology file defines the atom types, charges, bonds, angles, and dihedrals.[11]

    • Causality: Standard protein force fields are not parameterized for the unique stereoelectronic properties of carbohydrates. A specialized force field like GLYCAM is essential for accurately modeling glycosidic linkages and the anomeric effect.

    • Solvation: Place the molecule in the center of a periodic box (e.g., a cubic box with 10 Å padding) and fill the box with a pre-equilibrated water model (e.g., TIP3P).[11]

    • Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system if necessary (not required for the neutral methyl glucoside).

  • Simulation Execution:

    • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the solute and solvent molecules.

    • Equilibration (NVT & NPT):

      • Run a short simulation (e.g., 100 ps) in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature. Keep the solute restrained.

      • Run a longer simulation (e.g., 1 ns) in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the correct value. Gradually release the restraints on the solute.[12]

    • Production Run: Run the main simulation (e.g., 100 ns) in the NPT ensemble without any restraints. Save the atomic coordinates at regular intervals (e.g., every 10 ps).

  • Analysis:

    • Analyze the trajectory to study conformational dynamics, such as the rotation around the glycosidic bond (φ/ψ angles, though simpler for a methyl glycoside) and the flexibility of the pyranose ring.

    • Calculate root-mean-square deviation (RMSD) to assess structural stability over time.

    • Analyze intramolecular and solute-solvent hydrogen bonds to understand their role in stabilizing the conformation.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Trajectory Analysis Topology 1. Generate Topology (GLYCAM Force Field) Solvate 2. Solvate in Water Box Topology->Solvate Ions 3. Add Ions (if needed) Solvate->Ions Minimize 4. Energy Minimization Ions->Minimize NVT 5. NVT Equilibration (Constant Temp.) Minimize->NVT NPT 6. NPT Equilibration (Constant Pressure) NVT->NPT Production 7. Production MD Run NPT->Production RMSD RMSD & RMSF Production->RMSD HBond Hydrogen Bond Analysis Production->HBond Conform Conformational Analysis Production->Conform Result Dynamic Behavior & Stability RMSD->Result HBond->Result Conform->Result

Caption: Generalized workflow for a molecular dynamics (MD) simulation.

Implications for Drug Development

An understanding of the thermodynamic stability of glycosides is not merely an academic exercise; it is critical for drug development professionals.

  • Receptor Binding: Carbohydrates on cell surfaces are often recognition sites for proteins. The specific conformation of a glycosidic linkage, stabilized by the anomeric effect and other forces, is crucial for high-affinity binding. Designing glycomimetic drugs requires a precise understanding of the target's stable, bioactive conformation.

  • Drug Stability and Formulation: The thermodynamic stability of a carbohydrate-based drug influences its shelf-life and susceptibility to degradation (e.g., hydrolysis). Formulation scientists must choose excipients and solvent systems that preserve the most stable and active form of the drug.

  • Metabolic Stability: The susceptibility of a glycosidic bond to enzymatic cleavage by glycosidases can be influenced by its thermodynamic stability and conformational flexibility. Designing more stable glycosides can lead to drugs with improved pharmacokinetic profiles.

Conclusion

The thermodynamic stability of methyl α-D-glucopyranoside is governed by a delicate interplay of factors, dominated by the stereoelectronic anomeric effect which favors the axial orientation of the methoxy group. This inherent stability is further modulated by steric interactions, intramolecular hydrogen bonding, and the surrounding solvent environment. A combination of high-precision calorimetry, detailed NMR spectroscopy, and sophisticated computational modeling provides a powerful toolkit for dissecting these contributions. For researchers in glycobiology and drug development, a firm grasp of these principles and the methodologies used to probe them is essential for the rational design and application of carbohydrate-based molecules.

References

  • McNaught, A. D. (1996). Nomenclature of carbohydrates (IUPAC Recommendations 1996). Advances in Carbohydrate Chemistry and Biochemistry, 33, 1-98. [Link]

  • IUPAC. Commission on the Nomenclature of Organic Chemistry. (1996). A guide to IUPAC nomenclature of organic compounds: recommendations 1993. Pure and Applied Chemistry, 68(10), 1919-2008. [Link]

  • Agirre, J., et al. (2015). Strategies for carbohydrate model building, refinement and validation. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 6), 1245–1257. [Link]

  • ResearchGate. (n.d.). Conformational interconversions. According to IUPAC carbohydrate... [Image]. Retrieved from ResearchGate. [Link]

  • McNaught, A. D. (1997). Nomenclature of Carbohydrates: (Recommendations 1996). Journal of Carbohydrate Chemistry, 16(8), 1191-1280. [Link]

  • Takahashi, K., Yoshikawa, Y., Hiromi, K., & Ono, S. (1965). Calorimetric Studies on Hydrolysis of Glucosides. II. Heats of Hydrolysis of alpha-1,6 Glucosidic Linkages. The Journal of Biochemistry, 58(3), 251–254. [Link]

  • van Dijck, P. W., de Kruijff, B., & de Gier, J. (1985). Head-group contributions to bilayer stability: monolayer and calorimetric studies on synthetic, stereochemically uniform glucolipids. Biochemistry, 24(3), 806–813. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Wang, W., Singh, S., & Zeng, D. L. (1996). Influence of the carbohydrate moiety on the stability of glycoproteins. The Journal of Biological Chemistry, 271(23), 13504–13510. [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (1999). Thermochemistry of methyl-D-glucopyranosides and methyl-D-galactopyranosides. The Journal of Chemical Thermodynamics, 31(9), 1133-1142. [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. [Link]

  • Chen, P. (2013). Molecular Dynamics Simulations of Biomimetic Carbohydrate Materials. DiVA portal. [Link]

  • Davis, A. P., & Ware, M. A. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18336–18345. [Link]

  • NIST. (n.d.). β-D-Glucopyranoside, methyl. In NIST Chemistry WebBook. [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

  • Jimenez-Garcia, B., et al. (2023). Protocols for Multi-Scale Molecular Dynamics Simulations in Amber and Gromacs: a Case Study of Intrinsically Disordered Amyloid. ResearchGate. [Link]

  • Kaboli, P. J., et al. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. [Link]

  • Davis, A. P., & Ware, M. A. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18336-18345. [Link]

  • The Organic Chemistry Tutor. (2024). Entropy, Enthalpy, & Gibbs Free Energy - Chemistry Spontaneity Formulas [Video]. YouTube. [Link]

  • Jimenez-Garcia, B., et al. (2023). Protocols for Multi-Scale Molecular Dynamics Simulations in Amber and Gromacs: a Case Study of Intrinsically Disordered Amyloid Beta. bioRxiv. [Link]

  • Mobley, D. L., et al. (2015). Computational Calorimetry: High-Precision Calculation of Host–Guest Binding Thermodynamics. Journal of Chemical Theory and Computation, 11(2), 743–757. [Link]

  • Paudel, A., et al. (2021). Calorimetric Investigation of the Relaxation Phenomena in Amorphous Lyophilized Solids. Pharmaceutics, 13(10), 1709. [Link]

  • The Organic Chemistry Tutor. (2021). Gibbs Free Energy - Entropy, Enthalpy & Equilibrium Constant K [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Gibbs free energy and spontaneity. [Link]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Enzymatic Transesterification of Methyl α-D-Glucoside for the Synthesis of Bio-Based Surfactants

Audience: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive overview and a detailed protocol for the enzymatic transesterification of methyl α-D-glucoside.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview and a detailed protocol for the enzymatic transesterification of methyl α-D-glucoside. The synthesis of sugar fatty acid esters represents a cornerstone of green chemistry, yielding biodegradable, non-ionic surfactants with broad applications in the pharmaceutical, cosmetic, and food industries.[1][2] We will delve into the mechanistic principles of lipase-catalyzed reactions, strategies for optimizing reaction parameters, and a step-by-step protocol for synthesis, purification, and characterization of methyl 6-O-acyl-α-D-glucopyranoside. This document is designed to equip researchers with the foundational knowledge and practical methodology to successfully implement this biocatalytic process.

Introduction: The Imperative for Biocatalysis

Methyl α-D-glucoside fatty acid esters are valuable amphiphilic molecules, possessing a hydrophilic sugar headgroup and a lipophilic fatty acid tail. This structure imparts surface-active properties, making them effective and biocompatible emulsifiers, solubilizers, and formulation excipients.

Traditionally, the synthesis of these esters relies on chemical methods that often require harsh conditions, such as high temperatures and strong acid or base catalysts.[3] These processes frequently suffer from a lack of selectivity, leading to complex product mixtures, and can generate undesirable by-products and environmental waste.[2][3]

Enzymatic synthesis offers a powerful and sustainable alternative.[4] Lipases, in particular, have emerged as robust biocatalysts for this transformation. Operating under mild conditions in non-aqueous media, they exhibit remarkable regioselectivity, primarily targeting the sterically accessible primary hydroxyl group at the C-6 position of the glucoside.[1] This precision minimizes by-product formation, simplifies downstream purification, and aligns with the principles of green chemistry.[4]

Scientific Principles of Lipase-Catalyzed Transesterification

The Overall Reaction

The core reaction is a transesterification, where an acyl group from a fatty acid ester (the acyl donor) is transferred to methyl α-D-glucoside (the acyl acceptor), releasing a small alcohol molecule.

Overall reaction scheme for the transesterification of methyl α-D-glucoside.

Figure 1. General reaction for the lipase-catalyzed synthesis of methyl 6-O-acyl-α-D-glucopyranoside.

The Biocatalyst of Choice: Candida antarctica Lipase B (CALB)

Among the vast array of available lipases, Candida antarctica lipase B (CALB) is the most frequently employed biocatalyst for this synthesis.[5][6] Its widespread use is attributed to:

  • High Stability: CALB is exceptionally stable in organic solvents and at elevated temperatures.[5][6][7]

  • Broad Substrate Specificity: It accepts a wide range of fatty acid esters as acyl donors.[5]

  • Excellent Regioselectivity: It demonstrates a strong preference for acylating the primary C-6 hydroxyl group of the glucoside.

  • Commercial Availability: It is readily available in an immobilized form (e.g., Novozym 435), which simplifies catalyst handling, recovery, and reuse.[8]

The Catalytic Mechanism

Lipases are serine hydrolases that utilize a Ser-His-Asp catalytic triad in their active site.[7][9] In a non-aqueous environment, the mechanism proceeds as follows:

  • Nucleophilic Attack: The serine hydroxyl group, activated by the histidine-aspartate relay system, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., a fatty acid methyl ester).[9][10]

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Acyl-Enzyme Complex Formation: The intermediate collapses, releasing methanol and forming a stable acyl-enzyme complex.[10]

  • Second Nucleophilic Attack: The primary hydroxyl group (C-6 OH) of methyl α-D-glucoside then enters the active site and attacks the carbonyl carbon of the acyl-enzyme complex.

  • Product Formation and Release: A second tetrahedral intermediate is formed, which then collapses to release the final product, methyl 6-O-acyl-α-D-glucopyranoside, regenerating the free enzyme for the next catalytic cycle.

Lipase_Mechanism Lipase Catalytic Mechanism cluster_0 Step 1: Acyl-Enzyme Formation cluster_1 Step 2: Ester Synthesis Enzyme Lipase (Ser-OH) Intermediate_1 Tetrahedral Intermediate 1 Enzyme->Intermediate_1 Nucleophilic Attack Acyl_Donor Acyl Donor (R-CO-OCH3) Acyl_Donor->Intermediate_1 Acyl_Enzyme Acyl-Enzyme Complex (Lipase-Ser-O-CO-R) Intermediate_1->Acyl_Enzyme Collapse Methanol Methanol (CH3OH) Intermediate_1->Methanol Glucoside Methyl α-D-Glucoside (Glc-OH) Intermediate_2 Tetrahedral Intermediate 2 Glucoside->Intermediate_2 Product Product (Glc-O-CO-R) Intermediate_2->Product Collapse Regenerated_Enzyme Regenerated Lipase (Ser-OH) Intermediate_2->Regenerated_Enzyme Acyl_Enzyme_2->Intermediate_2 Nucleophilic Attack Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dry Glassware & Reagents B 2. Weigh Reactants (Glucoside & Methyl Laurate) A->B C 3. Add Molecular Sieves B->C D 4. Dissolve Reactants in 2M2B/DMSO Solvent C->D E 5. Equilibrate Temperature (e.g., 60°C) D->E F 6. Add Novozym 435 to Initiate Reaction E->F G 7. Incubate with Agitation (24-72h) F->G H 8. Monitor by TLC G->H I 9. Filter to Remove Enzyme (Wash & Store for Reuse) G->I Reaction Complete J 10. Evaporate Solvent (Rotary Evaporator) I->J K 11. Purify via Silica Gel Chromatography J->K L 12. Characterize Product (NMR, MS) K->L M 13. Assess Purity (HPLC) L->M

Sources

Application

methyl alpha-D-glucoside as a raw material for alkyd resins

Application Note: High-Performance Bio-Alkyd Synthesis Using Methyl -D-Glucoside -D-Glucoside (M G) as a Rigid Polyol Scaffold in Alkyd Resins Executive Summary This technical guide outlines the protocol for synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Bio-Alkyd Synthesis Using Methyl


-D-Glucoside 

-D-Glucoside (M

G) as a Rigid Polyol Scaffold in Alkyd Resins

Executive Summary

This technical guide outlines the protocol for synthesizing bio-renewable alkyd resins using Methyl


-D-Glucoside (M

G). Unlike linear polyols (glycerol, pentaerythritol), M

G possesses a cyclic pyranose ring structure. When incorporated into the polymer backbone, this rigid core confers superior hardness, faster drying times, and enhanced chemical resistance to the final coating.

This protocol utilizes the Fatty Acid Process (acidolysis/esterification) rather than the Monoglyceride Process (alcoholysis). M


G exhibits poor initial solubility in triglycerides; therefore, reacting directly with fatty acids ensures a homogeneous resin and prevents "seeding" (haze) in the final film.

Chemical Rationale & Structure-Property Relationships

The selection of M


G is driven by its unique steric architecture.
  • Functionality (

    
    ):  M
    
    
    
    G contains four hydroxyl groups available for esterification.
    • C6 Primary -OH: Highly reactive; initiates chain growth.

    • C2, C3, C4 Secondary -OH: Slower reactivity; crucial for cross-linking density and branching.

  • The "Rigid Core" Effect: Unlike the flexible carbon chains of pentaerythritol, the glucosidic ring of M

    
    G acts as a "hard segment." This increases the Glass Transition Temperature (
    
    
    
    ) of the resin, resulting in films that dry harder and faster physically, even before oxidative cross-linking completes.
  • Stability: The methyl group at the anomeric C1 position locks the ring, making M

    
    G a non-reducing sugar. This prevents the Maillard reaction (browning) typical of free glucose, although thermal care is still required.
    
Diagram 1: Structural Logic of M G in Alkyd Networks

MAG_Structure MAG Methyl alpha-D-Glucoside (Rigid Pyranose Ring) PA Phthalic Anhydride (Aromatic Spacer) MAG->PA Esterification (Primary OH) FA Fatty Acid Chains (Flexible/Drying Segments) MAG->FA Esterification (Secondary OH) Network Alkyd Polymer Network High Tg | Fast Dry | Hardness MAG->Network Provides Core Rigidity PA->Network Provides Chain Extension FA->Network Provides Solubility & Oxidative Cure

Caption: The cyclic M


G acts as a central hub, creating a star-like polymer architecture that balances rigidity with fatty acid flexibility.

Critical Material Attributes (CMA)

Before synthesis, raw materials must meet specific criteria to ensure reproducibility.

ComponentRoleCritical Specification
Methyl

-D-Glucoside
Polyol (Core)Purity: >99% (crystalline white powder)Moisture: <0.5% (Highly Hygroscopic - Pre-dry if necessary)MP: 165–168°C
Soybean Fatty Acids (TOFA) ModifierIodine Value: 120–140 (Ensures drying)Acid Value: 195–205 mg KOH/g
Phthalic Anhydride (PA) Dibasic AcidPurity: >99.5% (Flake form preferred for handling)
Xylene Azeotropic SolventGrade: Industrial (Recycled solvent can cause color issues)
Lithium Hydroxide CatalystForm: Monohydrate (LiOH[1][2]·H₂O). Preferred over Ca(OH)₂ for clarity.

Synthesis Protocol: Medium Oil Alkyd (50% Oil Length)

Target Specifications:

  • Oil Length: 50% (Medium)

  • Excess Hydroxyl: 15% (Prevents gelation, ensures solubility)

  • Final Acid Value (AV): < 10 mg KOH/g

  • Viscosity: Z1 – Z3 (Gardner-Holdt) at 60% solids in Xylene.

Formulation Table (1 kg Batch)
IngredientMass (g)MolesFunction
Soybean Fatty Acids500.0~1.78Hydrophobe / Drying element
Phthalic Anhydride320.02.16Chain Extender
Methyl

-D-Glucoside
235.01.21Polyol (Functionality = 4)
Xylene (Process Solvent)~40.0N/AReflux / Water Removal
Lithium Hydroxide0.5N/ATransesterification Catalyst
Total Charge 1055.5
Water Loss (Est.)-55.0Reaction Byproduct
Theoretical Yield ~1000g
Experimental Workflow

Safety Note: This reaction involves high temperatures (220°C) and flammable solvents. Perform in a fume hood with an inert gas blanket.

Step 1: Reactor Setup

  • Equip a 2L four-neck round-bottom flask with:

    • Mechanical stirrer (stainless steel, anchor blade).

    • Dean-Stark trap fitted with a water-cooled condenser.

    • Nitrogen sparge tube (subsurface) and thermometer/thermocouple.

    • Heating mantle with PID controller.

Step 2: Loading and Melting (The "Paste" Stage)

  • Charge Soybean Fatty Acids and Phthalic Anhydride into the flask.

  • Start Nitrogen sparge (0.5 SCFH) and agitation (150 RPM).

  • Heat to 140°C . The Phthalic Anhydride will melt and solubilize in the fatty acids.

  • Crucial Step: Add Methyl

    
    -D-Glucoside  slowly.
    
    • Why? M

      
      G has a high melting point (~168°C). Adding it to the hot acid mix helps disperse it before it melts, preventing clumping.
      
  • Add Lithium Hydroxide catalyst.

Step 3: Esterification (The Cook)

  • Increase temperature to 180°C . Hold for 30 minutes.

    • Observation: The M

      
      G will melt/dissolve. The mixture should become homogeneous. If "haze" persists, increase agitation speed.
      
  • Add Xylene to the Dean-Stark trap to fill it, and add ~30g Xylene to the reactor to establish reflux.

  • Ramp temperature to 210°C - 220°C .

    • Control: Do not exceed 225°C. M

      
      G is more heat-sensitive than pentaerythritol and can darken (caramelize) above 230°C.
      
  • Maintain reflux.[3] Water will begin to collect in the Dean-Stark trap.

Step 4: Process Control (Endpoint Determination)

  • Hourly Checks:

    • Monitor water collection (Theoretical water removal: ~55mL).

    • Check Acid Value (AV) starting at hour 3.

    • Method: Withdraw 2g resin, dissolve in 50:50 Toluene/Ethanol, titrate with 0.1N KOH (Phenolphthalein indicator).

  • Viscosity Check: When AV drops below 15, check viscosity.

    • Cut resin sample to 60% solids in Xylene. Measure using Gardner-Holdt tubes or Cone & Plate Viscometer.

  • Endpoint: Stop reaction when AV < 10 and Viscosity hits target (Z1-Z3 ).

Step 5: Cool Down & Dilution

  • Remove heating mantle.

  • Cool to 140°C .

  • Add dilution solvent (e.g., Mineral Spirits or Xylene) to reach final desired solids (usually 60-70%).

  • Filter through a 25-micron bag to remove any unreacted M

    
    G crystals or catalyst salts.
    
Diagram 2: Experimental Workflow & Critical Control Points

Workflow Start Raw Material Charge (Fatty Acid + PA) Heat1 Heat to 140°C (Melt Phase) Start->Heat1 AddMAG Add Methyl Glucoside + Catalyst (Disperse Powder) Heat1->AddMAG Ramp Ramp to 210°C (Add Xylene for Reflux) AddMAG->Ramp React Esterification (Water Removal via Dean-Stark) Ramp->React Check In-Process Control Check Acid Value & Viscosity React->Check Check->React AV > 10 Finish Cool & Dilute (Final Filtration) Check->Finish AV < 10

Caption: Step-by-step synthesis flow. Note the critical check loop at the esterification stage to prevent gelation.

Troubleshooting & Optimization

IssueCauseCorrective Action
Resin Haze / Turbidity Unreacted M

G (insoluble)
1. Ensure reaction temp reached >180°C early to melt M

G.2. Increase agitation.3. Check M

G moisture (wet polyol clumps).
Dark Color (Gardner > 8) Thermal degradation (Caramelization)1. Lower max temp to 210°C.2. Increase Nitrogen flow rate (exclude Oxygen).3. Verify quality of recycled Xylene.
Slow Drying Film Low cross-link density1. Ensure M

G purity (low moisture).2. Verify "Cooking" was complete (AV < 10). High acid value retards drying.
Gelation Runaway polymerization1. Verify stoichiometry (Excess OH should be >10%).2. Stop reaction immediately if viscosity spikes.

References

  • Olin Mathieson Chemical Corp. (1967). Process for the preparation of methyl alpha-D-glucoside. US Patent 3,296,245.[4] Link

  • Van Haveren, J., et al. (2007). Resins from renewable resources. In Renewable Resources for Functional Polymers and Biomaterials. Royal Society of Chemistry. (Contextual grounding for bio-alkyds).
  • PubChem. (n.d.). Methyl alpha-D-glucopyranoside Compound Summary. National Library of Medicine. Link

  • Organic Syntheses. (1926).[2]

    
    -Methyl d-Glucoside Synthesis Protocol. Org. Synth. 1926, 6,[2] 64. Link[2]
    
  • Wicks, Z. W., et al. (2007). Organic Coatings: Science and Technology. Wiley-Interscience. (Standard text for Alkyd Chemistry mechanisms).

Sources

Method

Application Notes and Protocols for the Preparation of Methyl α-D-Glucoside Hydrogels

For: Researchers, scientists, and drug development professionals. Introduction: The Promise of Sugar-Based Hydrogels Hydrogels, three-dimensional networks of hydrophilic polymers capable of retaining large amounts of wat...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Sugar-Based Hydrogels

Hydrogels, three-dimensional networks of hydrophilic polymers capable of retaining large amounts of water, have emerged as highly promising materials in the biomedical field. Their soft, tissue-like consistency and high water content make them ideal candidates for applications such as drug delivery, tissue engineering, and wound healing.[1] Among the diverse range of materials used for hydrogel synthesis, those derived from natural precursors like monosaccharides are of particular interest due to their inherent biocompatibility and biodegradability.

Methyl α-D-glucoside, a stable and readily available derivative of glucose, presents an attractive building block for the creation of novel hydrogels. Its multiple hydroxyl groups offer ample sites for crosslinking, allowing for the formation of a tunable and robust hydrogel network. This application note provides a detailed guide to the synthesis of methyl α-D-glucoside hydrogels using divinyl sulfone (DVS) as a crosslinking agent, a method widely employed for the preparation of polysaccharide-based hydrogels.[2][3][4] We will delve into the underlying chemistry, provide a step-by-step protocol for synthesis and purification, and outline key characterization techniques to validate the hydrogel's properties.

Chemical Principle: Oxa-Michael Addition for Hydrogel Formation

The formation of methyl α-D-glucoside hydrogels with divinyl sulfone is predicated on the principles of Oxa-Michael addition, a nucleophilic addition reaction. In an alkaline environment, the hydroxyl groups (-OH) of methyl α-D-glucoside are deprotonated to form more reactive alkoxide ions (-O⁻). These nucleophilic alkoxides then attack the electron-deficient vinyl groups of the divinyl sulfone molecule, forming stable ether linkages. As DVS possesses two vinyl groups, it can react with two different methyl α-D-glucoside molecules, thereby creating a crosslink. This process, repeated throughout the reaction mixture, results in a three-dimensional polymer network that constitutes the hydrogel.

Hydrogel Synthesis Workflow A 1. Prepare Methyl α-D-glucoside Solution C 3. Initiate Crosslinking with DVS A->C B 2. Prepare NaOH Solution B->C D 4. Gelation C->D Stirring at room temperature E 5. Neutralization & Purification D->E Hydrogel formation F 6. Lyophilization E->F Dialysis against DI water G 7. Characterization F->G Dry hydrogel

Figure 2: Workflow for hydrogel synthesis.

  • Preparation of Methyl α-D-glucoside Solution:

    • Dissolve a desired amount of methyl α-D-glucoside in deionized water to achieve the target concentration (e.g., 10-20% w/v).

    • Stir the solution using a magnetic stirrer until the methyl α-D-glucoside is completely dissolved.

  • Initiation of Crosslinking:

    • While stirring, slowly add a pre-determined volume of a stock sodium hydroxide solution (e.g., 1 M NaOH) to the methyl α-D-glucoside solution to reach the desired final NaOH concentration (e.g., 0.1-0.2 M). The alkaline conditions are crucial for deprotonating the hydroxyl groups. [5] * Immediately after the addition of NaOH, add the calculated amount of divinyl sulfone (DVS) to the solution. The molar ratio of DVS to methyl α-D-glucoside will determine the crosslinking density and, consequently, the mechanical properties of the hydrogel. A typical starting point is a molar ratio of 1:10 to 1:5 (DVS:glucoside).

  • Gelation:

    • Continue stirring the reaction mixture at room temperature.

    • The solution will gradually become more viscous and eventually form a gel. The gelation time can vary from minutes to hours depending on the concentrations of the reactants and the temperature.

  • Purification:

    • Once the hydrogel has formed, cut it into smaller pieces to facilitate purification.

    • Immerse the hydrogel pieces in a large volume of deionized water to neutralize the excess NaOH and to remove any unreacted DVS and methyl α-D-glucoside.

    • For more rigorous purification, place the hydrogel pieces in dialysis tubing (MWCO 1 kDa) and dialyze against deionized water for 2-3 days, changing the water frequently. This ensures the removal of low molecular weight impurities. [6]

  • Lyophilization (Freeze-Drying):

    • After purification, the hydrogel can be lyophilized to obtain a porous scaffold (xerogel) for long-term storage or for specific applications.

    • Freeze the purified hydrogel at -20°C or -80°C overnight, and then transfer it to a freeze-dryer until all the water has been removed.

Characterization of Methyl α-D-Glucoside Hydrogels

Thorough characterization is essential to understand the structure-property relationships of the synthesized hydrogels.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful technique to confirm the successful crosslinking reaction.

  • Principle: FTIR spectroscopy detects the vibrational frequencies of chemical bonds within a molecule. The formation of new bonds during crosslinking will result in the appearance of new characteristic peaks in the IR spectrum.

  • Expected Spectral Changes:

    • Disappearance or significant reduction of the peaks associated with the C=C stretching of the vinyl groups in DVS (typically around 1620-1640 cm⁻¹).

    • Appearance of new peaks corresponding to the ether linkages (C-O-C stretching) formed between methyl α-D-glucoside and DVS (around 1050-1150 cm⁻¹).

    • The characteristic peaks of the sulfone group (S=O) from DVS should be present in the final hydrogel spectrum (around 1130 cm⁻¹ and 1310 cm⁻¹). [7]

      Functional Group Characteristic Wavenumber (cm⁻¹) Presence in...
      O-H (hydroxyl) Broad peak at 3200-3600 Methyl α-D-glucoside, Hydrogel
      C-H (alkane) 2850-3000 Methyl α-D-glucoside, DVS, Hydrogel
      C=C (vinyl) 1620-1640 DVS
      S=O (sulfone) 1130 & 1310 DVS, Hydrogel

      | C-O-C (ether) | 1050-1150 | Methyl α-D-glucoside, Hydrogel (increased intensity) |

Table 1: Key FTIR vibrational frequencies for hydrogel characterization.

Swelling Behavior

The swelling ratio is a critical parameter that reflects the hydrogel's water absorption capacity and crosslinking density.

  • Protocol:

    • Weigh a lyophilized hydrogel sample (W_d).

    • Immerse the sample in a solution of interest (e.g., deionized water, phosphate-buffered saline (PBS)) at a specific temperature (e.g., 37°C).

    • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).

    • Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

    • Calculate the swelling ratio (SR) using the following formula: SR = (W_s - W_d) / W_d

  • Interpretation: A lower swelling ratio generally indicates a higher crosslinking density, as the tightly linked polymer chains restrict the expansion of the network. The swelling behavior can also be influenced by the pH and ionic strength of the surrounding medium.

Mechanical Properties

The mechanical integrity of the hydrogel is crucial for many applications, especially in drug delivery and tissue engineering.

  • Techniques: The mechanical properties of hydrogels are typically evaluated using techniques such as compression testing or rheometry.

  • Parameters to Measure:

    • Compressive Modulus: A measure of the hydrogel's stiffness under compression.

    • Storage Modulus (G') and Loss Modulus (G''): Determined by rheometry, these parameters describe the elastic and viscous behavior of the hydrogel, respectively. A higher G' indicates a more solid-like, elastic hydrogel.

Parameter Typical Range for Polysaccharide Hydrogels Significance
Compressive Modulus1 - 100 kPaIndicates stiffness and resistance to deformation.
Storage Modulus (G')10 - 1000 PaRepresents the elastic component of the hydrogel.

Table 2: Representative mechanical properties of hydrogels. (Note: These are general ranges; specific values will depend on the synthesis conditions.)

Biocompatibility Assessment

For any biomedical application, it is imperative to ensure that the hydrogel is non-toxic.

  • In Vitro Cytotoxicity Assay:

    • Prepare hydrogel extracts by incubating the sterilized hydrogel in a cell culture medium for a defined period (e.g., 24-72 hours).

    • Culture a relevant cell line (e.g., fibroblasts) in the presence of the hydrogel extract.

    • Assess cell viability using assays such as the MTT or PrestoBlue assay, which measure metabolic activity.

    • A cell viability of over 90% is generally considered non-cytotoxic. [8]

Applications in Drug Delivery

The porous structure and high water content of methyl α-D-glucoside hydrogels make them excellent candidates for controlled drug delivery systems.

  • Drug Loading: Hydrophilic drugs can be loaded into the hydrogel by soaking the hydrogel in a concentrated drug solution. The drug molecules will diffuse into the hydrogel network.

  • Controlled Release: The release of the entrapped drug is primarily governed by diffusion through the hydrogel matrix. The release rate can be tuned by modulating the crosslinking density of the hydrogel; a higher crosslinking density will result in a slower release rate.

Drug Delivery Workflow A Synthesized Hydrogel B Drug Loading (Soaking) A->B C Drug-Loaded Hydrogel B->C D Drug Release (Diffusion-controlled) C->D E Therapeutic Effect D->E

Figure 3: Workflow for drug delivery application.

Conclusion

This application note provides a comprehensive framework for the synthesis and characterization of novel hydrogels based on methyl α-D-glucoside. By leveraging the well-established chemistry of divinyl sulfone crosslinking, researchers can create biocompatible and tunable hydrogels with significant potential in various biomedical fields, particularly in the realm of targeted and controlled drug delivery. The protocols and characterization techniques outlined herein serve as a robust starting point for the exploration and optimization of these promising sugar-based biomaterials.

References

  • Current Understanding of Hydrogel for Drug Release and Tissue Engineering. PMC. [Link]

  • Chemoenzymatic synthesis of sugar-containing biocompatible hydrogels: crosslinked poly(beta-methylglucoside acrylate) and poly(beta-methylglucoside methacrylate). PubMed. [Link]

  • Cross-linking of polysaccharides with divinyl sulfone in water yields a reusable polymer that removes 92% of ciprofloxacin from water, even at high NaCl concentrations. ResearchGate. [Link]

  • Biocompatible hyaluronic acid-divinyl sulfone injectable hydrogels for sustained drug release with enhanced antibacterial properties against Staphylococcus aureus. PubMed. [Link]

  • The impact of hyaluronic acid oligomer content on physical, mechanical, and biologic properties of divinyl sulfone-crosslinked hyaluronic acid hydrogels. PubMed. [Link]

  • Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials: Synthesis and Applications as Sorbents and Encapsulating Agents. MDPI. [Link]

  • Cellulose Derivative−Hyaluronic Acid-Based Microporous Hydrogels Cross-Linked through Divinyl Sulfone (DVS) To Modulate Equilibrium Sorption Capacity and Network Stability. ACS Publications. [Link]

  • Divinyl sulfone crosslinking agents and methods of use in subterranean applications.
  • Vibrational frequencies and structural determinations of di-vinyl sulfone. ResearchGate. [Link]

  • Synthesis and Characterization of Biodegradable Polymers Based on Glucose Derivatives. MDPI. [Link]

  • Crosslinking of hyaluronic acid and human-like collagen with divinyl sulfone. ResearchGate. [Link]

  • The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Semantic Scholar. [Link]

  • One-Step "Click" Method for Generating Vinyl Sulfone Groups on Hydroxyl-Containing Water-Soluble Polymers. ResearchGate. [Link]

  • Current Understanding of Hydrogel for Drug Release and Tissue Engineering. PMC. [Link]

  • The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. ResearchGate. [Link]

  • The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. SciELO. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

separating methyl alpha-D-glucoside from beta-anomer impurities

Welcome to the technical support center for the purification of methyl α-D-glucoside. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of separating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl α-D-glucoside. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of separating the desired α-anomer from its common β-anomer impurity. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot and optimize your separation processes.

Introduction: The Anomeric Challenge

Methyl α-D-glucoside and methyl β-D-glucoside are anomers, meaning they differ only in the configuration at the anomeric carbon (C1).[1][2][3] This subtle stereochemical difference can lead to significant variations in their biological activity and physical properties, making their separation a critical step in many research and development pipelines.

Synthetic methods like the classic Fischer glycosylation or the Koenigs-Knorr reaction often produce a mixture of both anomers.[4][5][6] The Fischer glycosylation, an equilibrium-driven process, typically favors the thermodynamically more stable alpha anomer, especially with longer reaction times.[5][6] However, achieving complete stereoselectivity is rare, necessitating robust purification strategies.

This guide provides a structured approach to tackling this common purification challenge, focusing on the most prevalent and effective techniques: crystallization and chromatography.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of α and β anomers during synthesis?

The formation of an anomeric mixture is a common outcome of many glycosylation reactions. In an acidic alcoholic solution, such as in Fischer glycosylation, the sugar exists in equilibrium between its open-chain form and the cyclic hemiacetal forms (furanose and pyranose). The subsequent reaction with the alcohol can occur from two different faces of the newly formed stereocenter, leading to both α and β glycosides.[5][6] The final ratio is influenced by reaction conditions such as time, temperature, and catalyst, with prolonged reaction times generally favoring the more thermodynamically stable α-anomer.[5]

Q2: What is a typical α:β anomeric ratio from a Fischer glycosylation?

The ratio can vary significantly. While the α-anomer is thermodynamically favored, kinetic products (including furanosides) can form initially.[6] Ratios of up to 10:1 (α:β) have been reported under optimized conditions, but achieving this is not always straightforward.[7] It is crucial to analyze your crude reaction mixture to determine the starting ratio before planning your purification strategy.

Q3: Is it possible to selectively synthesize only the α-anomer?

While achieving 100% selectivity is extremely difficult, the Koenigs-Knorr reaction can offer better stereochemical control. The outcome is often dictated by the choice of neighboring participating groups at the C2 position. For instance, an acetyl group at C2 can provide anchimeric assistance, leading to the formation of a 1,2-trans product (in the case of glucose, the β-glucoside).[4] Conversely, non-participating groups like benzyl ethers can lead to mixtures. Careful selection of protecting groups and reaction conditions is key to steering the synthesis towards the desired anomer.[4][8]

Q4: Can I use enzymes to resolve the anomeric mixture?

Yes, this is an advanced but highly specific method. Glycoside hydrolases (glycosidases) are enzymes that catalyze the cleavage of glycosidic bonds and are highly specific for either α- or β-linkages.[9][10] For instance, a β-glucosidase can be used to selectively hydrolyze the unwanted methyl β-D-glucoside from the mixture, leaving the desired α-anomer intact.[11] This method is particularly useful when other techniques fail to provide the required purity.

Troubleshooting Guide: Purification of Methyl α-D-Glucoside

This section provides detailed troubleshooting for the two primary methods of separating methyl glucoside anomers: Crystallization and Chromatography.

Method 1: Fractional Crystallization

Fractional crystallization is often the most direct and scalable method for obtaining pure methyl α-D-glucoside, leveraging its lower solubility in methanol compared to the β-anomer.

Detailed Experimental Protocol: Recrystallization from Methanol

This protocol is adapted from established procedures for synthesizing and purifying methyl α-D-glucoside.[12]

  • Initial Concentration: After your synthesis (e.g., Fischer glycosylation), neutralize the acid catalyst (e.g., with calcium carbonate or a resin) and filter the solution. Concentrate the resulting methanolic solution of your crude product mixture under reduced pressure.

  • Induce Crystallization: Cool the concentrated, clear pale-yellow solution to 0°C. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by seeding with a few crystals of pure methyl α-D-glucoside.[12]

  • First Crop Isolation: Allow the solution to stand at 0°C for at least 12-24 hours. The methyl α-D-glucoside will crystallize out.[12] Collect the crystals by suction filtration and wash them with two small portions of ice-cold methanol.

  • Handling the Mother Liquor: The mother liquor is now enriched with the more soluble methyl β-D-glucoside.[12] It can be further processed to obtain more α-anomer or to isolate the β-anomer. You can concentrate the mother liquor to a smaller volume and repeat the crystallization process to obtain a second and third crop of the α-anomer.[12] The final mother liquor will contain the majority of the β-anomer.[12]

  • Purity Check & Recrystallization: Check the melting point and purity (e.g., by HPLC or NMR) of your crystalline product. For complete purification, recrystallize the product from approximately five parts of fresh methanol, using decolorizing carbon if necessary to remove colored impurities.[12]

Troubleshooting Crystallization Issues
Problem Potential Cause Recommended Solution
Failure to Crystallize Solution is too dilute.Concentrate the solution further under reduced pressure.
Absence of nucleation sites.Scratch the flask with a glass rod or add seed crystals of pure methyl α-D-glucoside.[12]
High concentration of β-anomer or other impurities inhibiting crystallization.Attempt to purify a small portion by column chromatography to obtain seed crystals. Consider re-running the synthesis under conditions that favor a higher α:β ratio.
Low Purity of Crystals Inefficient washing of crystals.Ensure the wash solvent (methanol) is ice-cold to minimize dissolution of the α-anomer. Use small, multiple washes rather than one large wash.
Co-crystallization of the β-anomer.This is less common due to the solubility difference but can occur. A second recrystallization from fresh, hot methanol should significantly improve purity.[12]
Oily Precipitate Forms Presence of water or other solvents.Ensure all reagents, especially the methanol used for synthesis and crystallization, are anhydrous.[12]
Incomplete reaction or significant side products.Purify the crude mixture by column chromatography before attempting crystallization.
Logical Workflow for Crystallization

G cluster_synthesis Synthesis cluster_purification Purification by Crystallization Synth Crude Reaction Mixture (α/β Anomers) Concentrate Concentrate Solution Synth->Concentrate Cool Cool to 0°C & Induce Crystallization Concentrate->Cool Filter Filter First Crop (α-anomer) Cool->Filter MotherLiquor Mother Liquor (Enriched in β-anomer) Filter->MotherLiquor Filtrate PurityCheck Check Purity (HPLC/NMR) Filter->PurityCheck Crystals Recrystallize Recrystallize if Needed PurityCheck->Recrystallize Purity < 99% PureAlpha Pure Methyl α-D-glucoside PurityCheck->PureAlpha Purity ≥ 99% Recrystallize->PureAlpha

Caption: Workflow for isolating methyl α-D-glucoside via fractional crystallization.

Method 2: Chromatographic Separation

When crystallization is ineffective or when baseline separation of both anomers is required for analytical purposes, chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for both analytical and preparative separation of anomers.[13][14]

  • Stationary Phases: Chiral columns, such as Chiralpak AD-H, have demonstrated excellent capability in separating carbohydrate anomers.[13][14][15] Reversed-phase columns (e.g., C18) can also be used, though method development may be more involved to achieve adequate resolution.[16] For derivatized glucosides, normal-phase silica gel is also an option.[17]

  • Mobile Phases: The choice of mobile phase is critical. For chiral columns, mixtures of acetonitrile and water are common.[13][14] For C18 columns, a shallow gradient of acetonitrile in water can effectively separate the anomers.[16]

  • Detection: Since methyl glucosides lack a strong UV chromophore, Refractive Index (RI) detection is commonly used.[13] Evaporative Light Scattering Detection (ELSD) is another suitable option.[18]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is an exceptionally sensitive and high-resolution technique for carbohydrate analysis that does not require derivatization.[19][20][21]

  • Principle of Separation: At a high pH (typically >12), the hydroxyl groups of carbohydrates deprotonate, forming oxyanions.[19][20] These anions can be separated on strong anion-exchange columns. The separation is highly sensitive to the stereochemistry of the hydroxyl groups, allowing for excellent resolution of anomers.

  • Detection: Pulsed Amperometric Detection (PAD) allows for the direct and highly sensitive detection of carbohydrates by measuring the current generated from their oxidation at a gold electrode surface.[22]

Troubleshooting Chromatographic Separation
Problem Potential Cause (HPLC) Recommended Solution (HPLC) Potential Cause (HPAEC-PAD) Recommended Solution (HPAEC-PAD)
Poor or No Resolution Inappropriate column choice.Use a chiral stationary phase (e.g., Chiralpak AD-H) known for sugar anomer separation.[13][14]Incorrect eluent pH.Ensure the eluent pH is sufficiently high (>12) to ionize the glucoside hydroxyls.[20]
Mobile phase is too strong or weak.Optimize the mobile phase composition. For C18, try a shallower gradient (e.g., 5-10% acetonitrile).[16]Incorrect hydroxide or acetate concentration.Optimize the eluent gradient. A shallow sodium acetate gradient at a constant high pH sodium hydroxide concentration is often effective.
Column temperature is too high, causing anomerization on-column.Reduce the column temperature. Anomerization is temperature-dependent.[23]N/A (High pH promotes anomerization, but separation is based on the equilibrium state).N/A
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of modifier to the mobile phase. Ensure the sample is fully dissolved in the mobile phase.Column overloading.Inject a smaller sample volume or a more dilute sample.
Column degradation.Replace the column.Column degradation due to high pH.Use a column specifically designed for high pH environments (e.g., Dionex CarboPac series).[22]
No Signal (RI/ELSD) Sample concentration is too low.Concentrate the sample.No Signal (PAD) Incorrect waveform settings.
Mobile phase mismatch with sample solvent.Dissolve the sample in the initial mobile phase.Electrode fouling.
Decision Tree for Method Selection

G Start Need to separate α/β anomers Goal What is the primary goal? Start->Goal Bulk Bulk Purification (>1g) Goal->Bulk Purification Analytical Analytical Quantification or Small-Scale Prep Goal->Analytical Analysis Crystallize Attempt Fractional Crystallization Bulk->Crystallize Purity High Purity Required? Analytical->Purity HPLC Use Preparative HPLC HPAEC Use HPAEC-PAD Purity->HPLC No (General Purpose) Purity->HPAEC Yes (High Sensitivity)

Caption: Decision tree for selecting a separation method for methyl glucoside anomers.

Anomer Identification: Confirming Your Product

After separation, it is essential to confirm the identity of each anomer. While elution order in chromatography can be a good indicator, it is not definitive proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most reliable method. The coupling constant between the anomeric proton (H-1) and the anomeric carbon (C-1), denoted as ¹J_CH_, is diagnostic of the anomeric configuration.[16]

  • α-anomer (axial H-1): Typically exhibits a ¹J_CH_ value around 170 Hz .

  • β-anomer (equatorial H-1): Typically exhibits a ¹J_CH_ value around 160 Hz .

This analysis requires acquiring a proton-coupled ¹³C NMR spectrum (often using a gated decoupling sequence to retain the C-H coupling while benefiting from the Nuclear Overhauser Effect).[16] By comparing the ¹J_CH_ values for your separated isomers, you can unambiguously assign the α and β configurations.[16]

References

  • Mateus, N., & De Freitas, V. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34–42. [Link]

  • PubMed. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. National Center for Biotechnology Information. [Link]

  • Ray, A., et al. (2015). Separation of derivatized glucoside anomers using supercritical fluid chromatography. Journal of Chromatography A, 1422, 251-256. [Link]

  • Berman, H. M., & Kim, S. H. (1968). The crystal structure of methyl α-d-glucopyranoside. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(1), 897-904. [Link]

  • Lopes, T., & Gaspar, E. M. (2008). Retention times for monosaccharide separation in a Chiralpack AD-H column, at 25 °C. ResearchGate. [Link]

  • Wikipedia. (n.d.). Koenigs–Knorr reaction. Wikipedia. [Link]

  • Little, M. R. (1984). The separation of enantiomeric sugars by chromatographic methods. Journal of Biochemical and Biophysical Methods, 10(5-6), 275-285. [Link]

  • Wikipedia. (n.d.). Fischer glycosidation. Wikipedia. [Link]

  • Helferich, B., & Schäfer, W. (1926). α-METHYL d-GLUCOSIDE. Organic Syntheses, 6, 64. [Link]

  • Kaiser, D. W., Fuzesi, S., & Raynor, R. J. (1967). U.S. Patent No. 3,296,245. Washington, DC: U.S.
  • Demchenko, A. V., & Wolfert, M. A. (2019). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules, 24(10), 1987. [Link]

  • Musser, R. O. (1942). U.S. Patent No. 2,276,621. Washington, DC: U.S.
  • Schober, M., et al. (2018). Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. Monatshefte für Chemie-Chemical Monthly, 149(12), 2259-2266. [Link]

  • Eriksson, L., & Widmalm, G. (2023). Crystal Structure of Methyl 3-O-α-d-Glucopyranosyl 2-Acetamido-2-Deoxy-α-d-Galactopyranoside Hydrate. Journal of Carbohydrate Chemistry, 42(1), 1-11. [Link]

  • Shiau, T. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. Emery Pharma. [Link]

  • Allen. (n.d.). Methyl- α-D-glucoside and methyl β-D-glucoside are : epimers, anomers, enantiomers, conformational diastereomers. Allen Career Institute. [Link]

  • de la Fuente, D., et al. (2017). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Current Organic Synthesis, 14(6), 808-819. [Link]

  • LCGC International. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International. [Link]

  • ResearchGate. (2014). Does someone have experience with chiral hplc separation of amino sugar (or sugar) anomers? What separation conditions would you suggest?. ResearchGate. [Link]

  • Matsushima, Y., & Miyazaki, T. (1964). SEPARATION OF METHYL HEXOSIDE ANOMERS BY CHROMATOGRAPHY. The Journal of Biochemistry, 55, 464–465. [Link]

  • ResearchGate. (n.d.). Studies on Koenigs-Knorr Glycosidations. ResearchGate. [Link]

  • Khan Academy. (n.d.). Glycosidic bond. Khan Academy. [Link]

  • Jeanloz, R. W., & Rapin, A. M. (1956). The Solvolysis of Sulfonyl Esters of Methyl α-D-Glucopyranoside and Methyl α-D-Altropyranoside. Journal of the American Chemical Society, 78(11), 2530-2533. [Link]

  • ResearchGate. (n.d.). High-pH Anion-Exchange Chromatography (HPAEC) and Pulsed Amperometric Detection (PAD) for Carbohydrate Analysis. ResearchGate. [Link]

  • Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Slideshare. [Link]

  • Tramice, A., et al. (2017). Angling for Uniqueness in Enzymatic Preparation of Glycosides. Marine Drugs, 15(7), 220. [Link]

  • Augestad, I., & Berner, E. (1954). Chromatographic Separation of Anomeric Glycosides. II. New Crystalline Methylfuranosides of Galactose, Arabinose, and Xylose. Acta Chemica Scandinavica, 8, 251-256. [Link]

  • D'Orazio, G., et al. (2020). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Molecules, 25(22), 5434. [Link]

  • YouTube. (2023). Methyl-

    
    -glucoside and methyl- 
    
    
    
    . YouTube. [Link]
  • Chemistry LibreTexts. (2021). 14.3: Glycosides, Disaccharides, Polysaccharides. Chemistry LibreTexts. [Link]

  • Allen. (n.d.). Methyl-alpha-D-glucoside and methyl-beta-D-glucoside are:. Allen Career Institute. [Link]

  • Chen, J., et al. (2022). β-Glucosidase: Progress from Basic Mechanism to Frontier Application. International Journal of Molecular Sciences, 23(19), 11628. [Link]

  • de Melo, E. B., et al. (2007). α- and β-Glucosidase Inhibitors: Chemical Structure and Biological Activity. Tetrahedron, 63(22), 4707-4719. [Link]

  • ResearchGate. (n.d.). Rapid determination of methyl glucoside by HPLC-ELSD. ResearchGate. [Link]

  • Isbell, H. S. (1941). Alpha and beta methyl lyxosides, mannosides, gulosides, and heptosides of like configuration. Journal of Research of the National Bureau of Standards, 26(1), 47. [Link]

Sources

Optimization

Technical Support Center: Crystallization of Methyl alpha-D-glucoside

Welcome to the technical support center for the crystallization of methyl alpha-D-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of methyl alpha-D-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. As Senior Application Scientists, we have compiled this information based on established protocols and extensive field experience to help you overcome common challenges in your crystallization experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of methyl alpha-D-glucoside. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Question 1: My methyl alpha-D-glucoside is not crystallizing out of solution, even after cooling. What's going wrong?

Answer:

Failure to crystallize is a common issue that can stem from several factors, primarily related to supersaturation and nucleation.

Potential Causes & Solutions:

  • Insufficient Supersaturation: The concentration of your methyl alpha-D-glucoside may be too low in the chosen solvent.

    • Solution: Gently reheat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the glucoside.[1] Cool the solution again to induce crystallization. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation instead of crystallization.

  • Lack of Nucleation Sites: Crystallization requires a starting point, a nucleus, for the crystals to grow upon.[2][3]

    • Solution 1: Seeding. Introduce a "seed crystal" – a tiny, pure crystal of methyl alpha-D-glucoside – into the supersaturated solution.[1] This provides a template for further crystal growth.

    • Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[4] The microscopic imperfections on the glass can serve as nucleation sites.

    • Solution 3: Induce Nucleation on a Stir Rod. Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introduce the rod into the solution to provide nucleation sites.[1]

  • Inappropriate Solvent: The solubility of methyl alpha-D-glucoside is highly dependent on the solvent and temperature.[5][6]

    • Solution: Methanol is a commonly used and effective solvent for the crystallization of methyl alpha-D-glucoside.[4][7] Ensure you are using anhydrous methanol, as water can significantly increase its solubility and hinder crystallization.[4][8] If you are using a mixed solvent system, you may need to adjust the ratio of the "soluble" and "insoluble" solvents.

Question 2: My crystals are very small, like a fine powder, or the product has "oiled out." How can I obtain larger, well-formed crystals?

Answer:

The formation of small crystals or an oily precipitate indicates that the rate of nucleation is too high, or the compound is coming out of solution too quickly and at a temperature above its melting point.[1]

Potential Causes & Solutions:

  • Too Rapid Cooling: Cooling the solution too quickly can lead to the formation of many small nuclei simultaneously, resulting in a fine powder instead of larger crystals.

    • Solution: Allow the solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. A slower cooling rate allows for controlled crystal growth on a smaller number of nuclei. You can insulate the flask to slow down the cooling process further.

  • Excessive Supersaturation: If the solution is too concentrated, the glucoside may precipitate out rapidly as an amorphous solid or an oil.

    • Solution: Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration.[1] Then, proceed with slow cooling.

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, leading to poor crystal quality.[4][9][10][11] The presence of the β-anomer, for instance, can affect crystal morphology.[9]

    • Solution 1: Recrystallization. A second recrystallization of the product can help to remove impurities.

    • Solution 2: Charcoal Treatment. If colored impurities are present, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

    • Solution 3: Washing. Washing the filtered crystals with a small amount of cold, fresh solvent can help remove residual impurities from the mother liquor.[11]

Question 3: The yield of my crystallized methyl alpha-D-glucoside is very low. How can I improve it?

Answer:

A low yield can be attributed to several factors throughout the synthesis and crystallization process.

Potential Causes & Solutions:

  • Incomplete Reaction: If the initial synthesis of methyl alpha-D-glucoside from glucose is incomplete, the starting material will remain in the mother liquor, reducing the yield of the desired product.

    • Solution: Ensure the reaction conditions (e.g., reaction time, temperature, catalyst concentration) are optimized for complete conversion. Some procedures suggest refluxing for extended periods (e.g., 72 hours) to maximize the formation of the alpha-anomer.[4]

  • Crystallizing from a Disequilibrated Mixture: The reaction between glucose and methanol produces a mixture of glucosides.[8]

    • Solution: Some industrial processes recycle the mother liquor, which is deficient in the alpha-methyl glucoside, back into the reaction vessel to drive the equilibrium towards the formation of more of the desired product in subsequent batches.[8][12]

  • Premature Crystallization During Hot Filtration: If the solution cools too much during hot filtration (if performed), the product can crystallize in the filter funnel, leading to loss of material.

    • Solution: Use a pre-heated filter funnel and flask for the hot filtration step to prevent premature crystallization.

  • Product Remaining in the Mother Liquor: A significant amount of the product may remain dissolved in the mother liquor after the first crystallization.

    • Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second or even a third crop of crystals.[4] Keep in mind that subsequent crops may be less pure.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of methyl alpha-D-glucoside during crystallization.

What are the key physical properties of methyl alpha-D-glucoside that are relevant to its crystallization?

Methyl alpha-D-glucoside is a white, crystalline solid.[5][13] Its melting point is a crucial indicator of purity and is typically in the range of 165-171 °C.[7][13] It is highly soluble in water but has lower solubility in alcohols like methanol, especially at lower temperatures, a property that is exploited for its crystallization.[5] It is also hygroscopic, meaning it can absorb moisture from the air, so it should be stored in a tightly sealed container.[13][14]

PropertyValueSource(s)
Molecular Formula C7H14O6[5]
Molecular Weight 194.18 g/mol [5]
Appearance White crystalline powder[5][13]
Melting Point 165 - 171 °C[7][13]
Solubility in Water High (e.g., 108 g/100 g H2O at 20°C)[5]
Solubility in Methanol Lower than in water, decreases with temperature[5][6]
What is the ideal solvent for crystallizing methyl alpha-D-glucoside?

Anhydrous methanol is the most commonly cited and effective solvent for the crystallization of methyl alpha-D-glucoside.[4][7] Its effectiveness stems from the fact that methyl alpha-D-glucoside is readily soluble in hot methanol but significantly less soluble at colder temperatures, allowing for good recovery upon cooling. The use of anhydrous methanol is critical, as the presence of water increases the solubility of the glucoside and can inhibit or prevent crystallization.[4][8]

How can I confirm the purity of my crystallized methyl alpha-D-glucoside?

Several analytical techniques can be used to assess the purity of your product:

  • Melting Point Analysis: A sharp melting point within the expected range (165-171 °C) is a good indicator of high purity.[7][13] Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): TLC can be used to check for the presence of starting materials or by-products. A pure sample should ideally show a single spot.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any impurities.[5]

  • Gas Chromatography (GC): High-purity grades of methyl alpha-D-glucoside are often assayed by GC.

What is the underlying principle of crystallization for methyl alpha-D-glucoside?

The crystallization of methyl alpha-D-glucoside relies on the principle of differential solubility. The compound is dissolved in a suitable solvent (like methanol) at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the methyl alpha-D-glucoside decreases, leading to a supersaturated state. This thermodynamically unstable state is relieved by the formation of a solid phase. The process involves two key steps:

  • Nucleation: The initial formation of small, stable crystalline aggregates (nuclei).[2][3][15] This can occur spontaneously (homogeneous nucleation) or be induced by the presence of surfaces or seed crystals (heterogeneous nucleation).[2][15]

  • Crystal Growth: The subsequent addition of more solute molecules from the supersaturated solution onto the existing nuclei, allowing the crystals to grow in size.[2][3]

A slow cooling rate is generally preferred to favor crystal growth over nucleation, which results in larger, more well-defined crystals.[2]

Experimental Protocols & Visualizations

Standard Recrystallization Protocol for Methyl alpha-D-glucoside
  • Dissolution: In a flask, add the crude methyl alpha-D-glucoside to a minimal amount of hot anhydrous methanol to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of ice-cold anhydrous methanol to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Troubleshooting Workflow

Troubleshooting_Crystallization start Crystallization Experiment no_crystals No Crystals Formed start->no_crystals Problem? small_oily_crystals Small/Oily Crystals start->small_oily_crystals Problem? low_yield Low Yield start->low_yield Problem? success Pure Crystals Obtained start->success No Problem concentrate_solution Concentrate Solution (Evaporate Solvent) no_crystals->concentrate_solution Yes slow_cooling Ensure Slow Cooling small_oily_crystals->slow_cooling Yes check_reaction Check Reaction Completion low_yield->check_reaction Yes induce_nucleation Induce Nucleation (Seed/Scratch) concentrate_solution->induce_nucleation induce_nucleation->success adjust_concentration Adjust Concentration (Add Solvent) slow_cooling->adjust_concentration recrystallize Recrystallize to Remove Impurities adjust_concentration->recrystallize recrystallize->success collect_crops Collect Multiple Crops of Crystals check_reaction->collect_crops collect_crops->success

Caption: A flowchart for troubleshooting common crystallization issues.

Nucleation and Crystal Growth Process

Nucleation_and_Growth cluster_0 Solution Phase cluster_1 Nucleation cluster_2 Crystal Growth nucleus Formation of Stable Nuclei solute->nucleus Supersaturation crystal Growth of Crystal Lattice nucleus->crystal Addition of Solute

Caption: The two key stages of crystallization from solution.

References

  • Glucoside, α-methyl-, d. (n.d.). Organic Syntheses Procedure. Retrieved February 10, 2026, from [Link]

  • H. F. Bauer & C. G. R. (1942). Preparation of methyl glucosides. U.S. Patent No. 2,276,621. Washington, DC: U.S. Patent and Trademark Office.
  • Kaiser, D. W., Fuzesi, S., & Raynor, R. J. (1967). Process for the preparation of methyl-alpha-d-glucoside. U.S. Patent No. 3,296,245. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, L., Zhang, J., & Wang, J. (2018). Thermal properties and solubility of methyl α-d-glucopyranoside in methanol at different temperatures. Journal of Chemical & Engineering Data, 63(5), 1593–1598. Retrieved from [Link]

  • Ó'Máille, G., Collins, S., Maguire, A. R., & Moynihan, H. A. (2011). Methyl tetra-O-acetyl-α-d-glucopyranuronate: crystal structure and influence on the crystallization of the β anomer. Crystal Growth & Design, 11(8), 3463–3469. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Lee, J. H., Anderson, K. W., & Myerson, A. S. (2011). Direct Growth of γ-Glycine from Neutral Aqueous Solutions by Slow, Evaporation-Driven Crystallization. Crystal Growth & Design, 11(11), 4847–4854. Retrieved from [Link]

  • MITK12Videos. (2021, January 1). Nucleation and crystal growth [Video]. YouTube. Retrieved from [Link]

  • 2,3,4,6-TETRAMETHYL-d-GLUCOSE. (n.d.). Organic Syntheses Procedure. Retrieved February 10, 2026, from [Link]

  • Berman, H. M., & Kim, S. H. (1968). The crystal structure of methyl α-d-glucopyranoside. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(7), 897–904. Retrieved from [Link]

  • Berman, H. M., & Kim, S. H. (1968). The crystal structure of methyl [alpha]-d-glucopyranoside. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(7), 897-904. Retrieved from [Link]

  • Simon, L. L., et al. (2022). Rapid Assessment of Crystal Nucleation and Growth Kinetics: Comparison of Seeded and Unseeded Experiments. Crystal Growth & Design, 22(8), 4786-4796. Retrieved from [Link]

  • Wood, B., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(12), 2735-2751. Retrieved from [Link]

  • Wolthers, M. (2004). Nucleation and Growth of Crystals from Solution. DSpace. Retrieved from [Link]

  • Applied Physics. (2018, December 10). Nucleation and crystal growth [Video]. YouTube. Retrieved from [Link]

  • Ooshima, H., et al. (2005). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Journal of Chemical Engineering of Japan, 38(8), 646-651. Retrieved from [Link]

  • Naidoo, K. J., et al. (2020). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 74-79. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Methyl Glucoside Esterification

Status: Operational Ticket Focus: Reaction Optimization, Regioselectivity, and Yield Enhancement Assigned Specialist: Senior Application Scientist, Lipids & Carbohydrates Division Mission Statement You are attempting to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Reaction Optimization, Regioselectivity, and Yield Enhancement Assigned Specialist: Senior Application Scientist, Lipids & Carbohydrates Division

Mission Statement

You are attempting to synthesize Methyl Glucoside Esters (MGEs) —likely as non-ionic surfactants, drug delivery agents, or antimicrobial compounds. You have likely encountered the "Polarity Paradox": Methyl Glucoside (MG) is highly hydrophilic, while your Fatty Acid (FA) or Fatty Acid Methyl Ester (FAME) donor is hydrophobic.

This guide moves beyond basic textbook protocols. It addresses the specific kinetic and thermodynamic barriers preventing your reaction from reaching >90% conversion and high 6-O-regioselectivity.

Module 1: The "Phase Problem" & Solvent Engineering

User Question: "My reagents aren't mixing. The sugar sits at the bottom, and the fatty acid floats on top. Should I use DMSO?"

Technical Response: While DMSO dissolves sugars perfectly, it is a kinetic trap for lipase-catalyzed esterifications. DMSO strips the essential water layer from the enzyme's active site (stripping the "catalytic water"), leading to rapid deactivation of lipases like Candida antarctica Lipase B (CALB).

The Solution: Use a Tertiary Alcohol System or a Deep Eutectic Solvent (DES) approach.[1] Tertiary alcohols (like tert-butanol or 2-methyl-2-butanol) are moderately polar enough to solubilize both substrates but bulky enough to not act as a substrate (competitive inhibition) for the esterification.

Decision Matrix: Solvent Selection

SolventSelection Start Select Solvent System CheckSolubility Are both substrates soluble in t-Butanol? Start->CheckSolubility YesSoluble Use t-Butanol or 2M2B (Standard Protocol) CheckSolubility->YesSoluble Yes NoSoluble Is the Fatty Acid chain very long (>C16)? CheckSolubility->NoSoluble No CoSolvent Add Hydrophobic Co-solvent (Hexane/Heptane) to t-BuOH NoSoluble->CoSolvent Yes (FA issue) SugarIssue Is Methyl Glucoside precipitating? NoSoluble->SugarIssue No (Sugar issue) IonicLiquid Use Ionic Liquid (e.g., [BMIM][BF4]) *High Cost/Complex Workup* SugarIssue->IonicLiquid High Purity Req. SolventFree Solvent-Free System (Requires >60°C & Vacuum) SugarIssue->SolventFree Bulk Synthesis

Figure 1: Decision tree for solvent selection based on substrate solubility and process constraints.

Module 2: Catalyst & Regioselectivity

User Question: "I am getting a mixture of mono-esters, di-esters, and unreacted sugar. How do I target the 6-O position exclusively?"

Technical Response: Regioselectivity is governed by the enzyme's binding pocket geometry. For Methyl Glucoside, the primary hydroxyl at C6 is sterically the most accessible, but high temperatures or aggressive acyl donors can force acylation at secondary hydroxyls (C2, C3, C4).

The Protocol: CALB-Mediated Synthesis We rely on Novozym 435 (Immobilized Candida antarctica Lipase B). It acts as a "molecular gatekeeper," preferentially acylating the C6 position due to steric constraints.

Optimized Reaction Conditions:

ParameterRecommended RangeScientific Rationale
Enzyme Novozym 435 (CALB)High thermal stability; strict 6-O regioselectivity [1, 2].
Load 5–10% (w/w of total substrates)Sufficient catalytic surface area without mass transfer limitation.
Temperature 55°C – 60°COptimal balance between substrate solubility and enzyme half-life. >65°C risks thermal deactivation [3].
Molar Ratio 1:3 to 1:5 (MG : Fatty Acid)Excess hydrophobic donor drives the equilibrium toward the ester product [4].
Agitation 200–250 RPMPrevents resin attrition (grinding the beads) while maintaining suspension.
Module 3: Equilibrium Shift (The Yield Killer)

User Question: "My reaction stalls at 40-50% conversion. Adding more enzyme doesn't help."

Technical Response: You have hit Thermodynamic Equilibrium . Lipases catalyze both esterification (forward) and hydrolysis (reverse).[2]

  • If using Fatty Acids : Water is the byproduct.[3]

  • If using FAMEs (Methyl Esters) : Methanol is the byproduct.

If these byproducts accumulate, the enzyme will catalyze the reverse reaction (hydrolysis), stopping net product formation.

Troubleshooting Guide: Driving the Equilibrium

MethodEfficiencyTechnical Note
Molecular Sieves (3A/4A) ⭐⭐⭐⭐⭐ (High)Best for Fatty Acids. Add 50–100 g/L of activated sieves directly to the reaction. They physically trap water, driving conversion >95% [1].[3]
Vacuum / N2 Sparging ⭐⭐⭐⭐ (Med-High)Best for FAMEs. Continuous removal of methanol vapor. Requires solvent-free conditions or high-boiling solvents.
Vinyl Esters ⭐⭐⭐⭐⭐ (Max)Uses Vinyl Laurate/Palmitate. Byproduct is acetaldehyde (tautomerizes to vinyl alcohol), which evaporates instantly. Irreversible reaction. Expensive, but guarantees 100% conversion [2].
Module 4: Purification & Workup

User Question: "The reaction is done, but I have a sticky mess of enzyme, sugar, and oil. How do I purify the ester?"

Technical Response: The polarity difference that made the reaction hard actually makes purification easy. You can exploit the "Log P" difference.

Step-by-Step Workup Protocol:

  • Filtration: Filter the hot reaction mixture to remove the immobilized enzyme (Novozym 435) and molecular sieves. Note: Save the enzyme; it can often be washed with acetone and reused 5–10 times.

  • Solvent Removal: Rotary evaporate the reaction solvent (e.g., t-Butanol).

  • Biphasic Extraction:

    • Resuspend the crude residue in a mixture of Ethyl Acetate and Water (1:1).

    • Phase Separation:

      • Top Phase (EtAc): Contains your Methyl Glucoside Ester and unreacted Fatty Acid.

      • Bottom Phase (Water): Contains unreacted Methyl Glucoside (discard or recycle).

  • Final Polish (Optional): If unreacted Fatty Acid remains in the EtAc phase, wash with a mild saturated Sodium Bicarbonate (NaHCO3) solution to convert free acids to soaps, which wash into the aqueous phase.

Summary of Key Optimization Pathways

OptimizationPath Input Substrates: MG + Fatty Acid Catalyst Catalyst: Novozym 435 Input->Catalyst Condition Condition: 60°C, t-Butanol Catalyst->Condition WaterControl Critical Step: Add Molecular Sieves Condition->WaterControl Prevents Hydrolysis Result High Yield (>90%) High Regioselectivity (6-O) WaterControl->Result Drives Equilibrium

Figure 2: The critical path to high-yield enzymatic synthesis.

References
  • Gumel, A. M., et al. (2011). "Lipase-catalyzed synthesis of sugar fatty acid esters in non-aqueous media: A review." Journal of Chemical Technology & Biotechnology.

  • Bousquet, M. P., et al. (1999).[3] "Enzymatic synthesis of unsaturated fatty acid glucoside esters for dermo-cosmetic applications." Biotechnology and Bioengineering.[3][4]

  • Spalletta, A., et al. (2023).[5] "Optimization of Enzymatic Synthesis of D-Glucose-Based Surfactants Using Supported Aspergillus niger Lipase as Biocatalyst." MDPI Processes.

  • Arcos, J. A., et al. (1998). "Quantitative enzymatic production of 6-O-acylglucose esters." Biotechnology and Bioengineering.[3][4]

Sources

Optimization

solubility issues of methyl alpha-D-glucoside in cold water

Topic: Addressing Solubility Challenges of Methyl α-D-Glucoside in Aqueous Media Welcome to the technical support guide for Methyl α-D-glucoside. This document is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Solubility Challenges of Methyl α-D-Glucoside in Aqueous Media

Welcome to the technical support guide for Methyl α-D-glucoside. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common solubility issues, particularly in cold water. Our goal is to move beyond simple protocols and offer a foundational understanding of the physicochemical principles governing its dissolution, enabling you to troubleshoot effectively and ensure the integrity of your experiments.

Part 1: Fundamental Principles of Methyl α-D-Glucoside Solubility

Methyl α-D-glucoside (α-MG) is a monosaccharide derivative of glucose, characterized by its high solubility in water under standard conditions.[1] Its molecular structure is the key to this property. The molecule features multiple hydroxyl (-OH) groups and ether linkages, which readily form hydrogen bonds with water molecules. This interaction allows water to effectively solvate the α-MG crystals and pull them into solution.

However, the dissolution process is an equilibrium that is significantly influenced by temperature. While highly soluble, the rate of dissolution can decrease substantially in cold water (e.g., 0-4°C). This is because lower kinetic energy reduces the frequency and force of collisions between water molecules and the crystal lattice of the solid, slowing down the solvation process.[2]

Visualizing the Mechanism of Solvation

The diagram below illustrates the fundamental principle of hydrogen bonding between a single molecule of methyl α-D-glucoside and surrounding water molecules, which is the primary driver of its aqueous solubility.

cluster_water Water Molecules (Solvent) cluster_mg Methyl α-D-glucoside (Solute) H2O_1 H₂O MG Methyl α-D-glucoside C₇H₁₄O₆ H2O_1->MG Hydrogen Bonds H2O_2 H₂O H2O_2->MG Hydrogen Bonds H2O_3 H₂O H2O_3->MG Hydrogen Bonds H2O_4 H₂O H2O_4->MG Hydrogen Bonds H2O_5 H₂O H2O_5->MG Hydrogen Bonds caption Fig 1: Hydrogen bonding between water and Methyl α-D-glucoside.

Caption: Intermolecular hydrogen bonds drive the dissolution of α-MG in water.

Part 2: Troubleshooting Guide for Dissolution in Cold Water

This section provides a systematic approach to preparing aqueous solutions of methyl α-D-glucoside, with specific checkpoints for resolving common issues encountered when working with cold solvents.

Problem: Slow or Incomplete Dissolution in Cold Water

You are attempting to dissolve methyl α-D-glucoside in cold water (e.g., refrigerated buffer) and observe that the powder is not dissolving readily, or the resulting solution remains cloudy.

Recommended Dissolution Workflow

The following diagram outlines the logical steps for troubleshooting dissolution issues. A detailed protocol follows.

start Start: Prepare Solution check_reagent 1. Verify Reagent Quality - Check for clumping (hygroscopic) - Use high-purity α-MG start->check_reagent check_solvent 2. Use High-Purity Water (e.g., Milli-Q, WFI) check_reagent->check_solvent dissolve 3. Standard Dissolution Protocol - Add solid to solvent gradually - Continuous magnetic stirring check_solvent->dissolve is_clear Is the solution clear? dissolve->is_clear success Success: Solution Prepared is_clear->success Yes troubleshoot Troubleshooting Required is_clear->troubleshoot No heat 4. Apply Gentle Warming - Warm to 20-30°C with stirring - Do not boil troubleshoot->heat is_clear2 Is the solution clear now? heat->is_clear2 is_clear2->success Yes, cool back down if needed sonicate 5. Use Sonication - Brief pulses in a sonic bath - Monitor temperature is_clear2->sonicate No is_clear3 Is the solution clear now? sonicate->is_clear3 is_clear3->success Yes, cool back down if needed reassess Re-evaluate: - Concentration vs. solubility limit - Possible contamination is_clear3->reassess No caption Fig 2: Systematic workflow for dissolving Methyl α-D-glucoside.

Caption: A step-by-step troubleshooting workflow for dissolving α-MG.

Step-by-Step Experimental Protocol
  • Preparation and Quality Control:

    • Reagent Check: Methyl α-D-glucoside is hygroscopic.[3] Inspect the solid before use. If it has formed hard clumps, this indicates moisture absorption, which can hinder dissolution. Break up any aggregates gently with a spatula. For best results, use a fresh, unopened container or a properly stored reagent from a desiccator.

    • Solvent Purity: Use high-purity, deionized water (e.g., Milli-Q grade, 18.2 MΩ·cm) or Water for Injection (WFI). Impurities in lower-grade water can act as nucleation sites or interfere with solvation.

  • Standard Dissolution Procedure:

    • Measure the required volume of cold water/buffer into a sterile beaker or flask equipped with a magnetic stir bar.

    • Place the vessel on a magnetic stir plate and begin stirring at a moderate speed to create a vortex without splashing.

    • Weigh the required mass of methyl α-D-glucoside.

    • Add the solid to the vortex gradually in small portions. Dumping all the solid at once can lead to the formation of large, slow-dissolving agglomerates.

    • Allow the solution to stir for 15-20 minutes in the cold. For concentrations well below the solubility limit, this is often sufficient.

  • Troubleshooting Step 1: Gentle Warming

    • Rationale: Increasing the temperature is the most effective way to increase the rate of dissolution for most sugars and their derivatives.[2] A modest increase in kinetic energy can dramatically accelerate the process.

    • Procedure: If the solution is not clear after 20 minutes of cold stirring, warm it gently to room temperature (~20-25°C) or slightly above (to 30°C) while continuing to stir. A water bath is recommended for precise temperature control.

    • Caution: Avoid boiling, as this can degrade the compound or alter the concentration through evaporation. Once the solid is fully dissolved, the clear solution can be cooled back to the target temperature.

  • Troubleshooting Step 2: Sonication

    • Rationale: Sonication uses high-frequency sound waves to create micro-cavitations in the liquid. The collapse of these bubbles generates powerful localized energy that can break apart solid agglomerates and enhance solvent-solute interaction at the particle surface.

    • Procedure: If gentle warming is not desired or is ineffective, place the vessel in a bath sonicator. Apply short bursts of sonication (e.g., 1-2 minutes at a time), followed by a period of stirring. Monitor the temperature of the solution, as sonication can cause heating.

    • Note: This method is particularly effective for breaking up stubborn particles or for preparing high-concentration solutions.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of methyl α-D-glucoside in water?

The reported solubility varies in the literature, which may be due to differences in measurement techniques and reagent purity. However, it is consistently characterized as a highly soluble compound.

TemperatureSolubility (g / 100 g H₂O)Source
17°C~63% (w/w)[4]
20°C108[4][5]
25°C108 (reported as 108 g/100 mL)[1]

Note: A value of "50 mg/mL" is reported by one supplier, but this likely represents a concentration tested for guaranteed clarity in a stock solution, not the thermodynamic saturation limit.

Q2: My solution is below the saturation limit but remains cloudy. What's wrong?

This issue typically points to one of three causes:

  • Dissolution Rate: You are likely observing a kinetic issue, not a thermodynamic one. The compound has not had enough time or energy to dissolve fully in the cold solvent. Follow the troubleshooting steps of gentle warming or sonication.

  • Purity: The cloudiness could be due to insoluble impurities in either the methyl α-D-glucoside or the water. Filter the solution through a 0.22 µm or 0.45 µm filter to see if the turbidity is removed.

  • Hygroscopy: If the reagent has absorbed significant moisture, it can form dense clumps that are very slow to hydrate and dissolve.[3]

Q3: How stable are aqueous solutions of methyl α-D-glucoside?

Aqueous solutions are chemically stable under standard laboratory conditions (neutral pH, room temperature, protected from light). For long-term storage, especially to prevent microbial growth, it is best practice to filter-sterilize the solution and store it at 2-8°C. One supplier recommends storing prepared stock solutions at -20°C for up to one month or -80°C for up to six months.

Q4: My solid methyl α-D-glucoside is a hard, glassy chunk, not a powder. Can I still use it?

This is a classic sign of significant moisture absorption due to improper storage.[3] While the chemical itself may still be viable, it will be extremely difficult to weigh accurately and dissolve. It is strongly recommended to use a fresh reagent that is a dry, free-flowing powder to ensure reproducibility in your experiments.

References
  • glycodepot.com. (n.d.). Methyl-alpha-D-glucopyranoside.
  • MedChemExpress. (n.d.). Methyl α-D-glucoside (Methyl α-D-glucopyranoside).
  • GreyB. (2023). Techniques to Increase Sweetener Solubility.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64947, methyl alpha-D-glucopyranoside.
  • ResearchGate. (n.d.). Thermal properties and solubility of methyl α-D-glucopyranoside in methanol at different temperatures.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3036743, Methyl D-glucoside.
  • ChemBK. (2024). METHYL ALPHA-D-GLUCOSIDE.
  • The Good Scents Company. (n.d.). methyl-alpha-dextro-glucopyranoside, 97-30-3.
  • Thermo Fisher Scientific. (n.d.). Methyl alpha-D-glucopyranoside, 98%.
  • ChemicalBook. (2023). alpha-D-Methylglucoside - Safety Data Sheet.
  • Wikipedia. (n.d.). Methylglucoside.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Methyl α-D-glucopyranoside from D-glucose.
  • ResearchGate. (2016). (PDF) Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
  • HiMedia Laboratories. (n.d.). Methyl-a-D-glucopyranoside.
  • International Journal of Pharmaceutical Research and Education for Medical Sciences. (2023). SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER.
  • GlycoData. (n.d.). Aqueous Solubility of Carbohydrates.
  • Google Patents. (n.d.). US3296245A - Process for the preparation of methylalpha-d-glucoside.
  • Organic Syntheses. (n.d.). Glucoside, α-methyl-, d.
  • Sigma-Aldrich. (n.d.). Methyl a- D -glucopyranoside = 99 97-30-3.
  • ResearchGate. (n.d.). ¹H NMR spectra of methyl-α-D-glucopyranoside dissolved in 2.3 M NaOH....

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of Methyl α-D-glucoside for Researchers and Drug Development Professionals

In the intricate world of carbohydrate chemistry, and particularly in the development of glycoside-based therapeutics, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifica...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of carbohydrate chemistry, and particularly in the development of glycoside-based therapeutics, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, stands as a cornerstone technique for determining the three-dimensional structure of these molecules in solution. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of methyl α-D-glucoside, offering a comparative perspective with its anomer, methyl β-D-glucoside, and another common glycoside, methyl α-D-galactoside. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for confident spectral interpretation and application.

The Significance of Anomeric Configuration in Glycoside Function

The orientation of the substituent at the anomeric carbon (C1) of a glycoside, designated as either α or β, can profoundly influence its biological activity. This seemingly subtle stereochemical difference can dictate how a carbohydrate binds to a protein receptor, its susceptibility to enzymatic cleavage, and its overall conformation in solution. Consequently, the ability to unambiguously determine the anomeric configuration is a critical step in the characterization of any novel glycoside. ¹H NMR spectroscopy provides a direct and non-invasive method to probe this crucial structural feature. The chemical shift of the anomeric proton (H-1) is highly sensitive to its stereochemical environment, making it a reliable diagnostic marker.

Comparative Analysis of ¹H NMR Chemical Shifts

The ¹H NMR spectrum of a carbohydrate is a fingerprint of its unique structure. The chemical shift (δ) of each proton is influenced by the electron density of its immediate surroundings. In glycosides, the chemical shifts of the ring protons are particularly informative. Below, we present a comparative analysis of the ¹H NMR chemical shifts for methyl α-D-glucoside and its β-anomer in deuterium oxide (D₂O), a common solvent for NMR analysis of carbohydrates due to its ability to exchange with hydroxyl protons, thus simplifying the spectrum.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Methyl D-Glucoside Anomers and Methyl α-D-galactoside in D₂O

ProtonMethyl α-D-glucosideMethyl β-D-glucosideMethyl α-D-galactoside
H-1 ~4.79~4.22~4.85
H-2 ~3.43~3.13~3.71
H-3 ~3.62~3.38~3.79
H-4 ~3.30~3.29~3.93
H-5 ~3.57~3.34~3.98
H-6a ~3.75~3.80~3.68
H-6b ~3.68~3.62~3.68
-OCH₃ ~3.34~3.46~3.35

Note: Chemical shifts are approximate and can vary slightly depending on experimental conditions such as temperature, concentration, and pH.

From the data presented in Table 1, a key diagnostic feature becomes immediately apparent: the chemical shift of the anomeric proton (H-1). In methyl α-D-glucoside, the H-1 proton resonates significantly downfield (at a higher ppm value) compared to the H-1 proton of methyl β-D-glucoside. This is a well-established trend for glucopyranosides and is a direct consequence of the stereochemical relationship between the H-1 and H-2 protons and the orientation of the aglycone (the -OCH₃ group in this case).[1] In the α-anomer, the anomeric proton is in a pseudo-axial orientation, leading to greater deshielding, whereas in the β-anomer, it is in a pseudo-equatorial position.

Furthermore, a comparison with methyl α-D-galactoside highlights the sensitivity of ¹H NMR to epimeric differences. While both are α-anomers and thus have similar H-1 chemical shifts, the change in stereochemistry at C-4 in galactose results in noticeable differences in the chemical shifts of H-3, H-4, and H-5 compared to glucose. This demonstrates the power of ¹H NMR to distinguish between closely related carbohydrate structures.

Experimental Protocol for ¹H NMR Analysis of Methyl α-D-glucoside

To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized experimental protocol is essential. The following section outlines a step-by-step methodology for the preparation and analysis of a methyl α-D-glucoside sample.

Causality Behind Experimental Choices:
  • Deuterium Oxide (D₂O) as the Solvent: D₂O is the solvent of choice for carbohydrate NMR for two primary reasons.[2] Firstly, it is an excellent solvent for polar carbohydrates. Secondly, the deuterium atoms do not produce a signal in the ¹H NMR spectrum, thus avoiding a large, overwhelming solvent peak. The labile hydroxyl (-OH) protons of the carbohydrate will exchange with the deuterium of the solvent, resulting in -OD groups. This simplifies the spectrum by removing the signals from the hydroxyl protons and eliminating their coupling to adjacent protons, leading to sharper and more easily interpretable signals for the ring protons.

  • Internal Standard: The use of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is crucial for accurate chemical shift referencing (δ = 0.00 ppm). These compounds are inert, soluble in D₂O, and have a sharp singlet resonance that does not overlap with the carbohydrate signals.

  • Sample Filtration: Filtering the sample into the NMR tube is a critical step to remove any particulate matter. Solid impurities can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and a significant loss of resolution.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of methyl α-D-glucoside into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of high-purity deuterium oxide (D₂O, 99.9 atom % D).

    • Add a small, known amount of an internal standard (e.g., TSP or DSS).

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Sample Filtration and Transfer:

    • Take a clean Pasteur pipette and plug it with a small amount of glass wool.

    • Filter the dissolved sample through the glass wool plug directly into a clean, high-precision 5 mm NMR tube.

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the D₂O.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving high resolution and sharp spectral lines.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the resonance of the internal standard to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons contributing to each signal.

    • Analyze the chemical shifts and coupling constants to assign the resonances to the specific protons of the methyl α-D-glucoside molecule.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key stages from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_filter Filtration cluster_nmr NMR Analysis cluster_analysis Data Interpretation weigh Weigh Sample dissolve Dissolve in D₂O with Internal Standard weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire Spectrum filter->acquire process Process Data (FT, Phasing, Referencing) acquire->process assign Assign Resonances process->assign compare Compare with Reference Data assign->compare

Caption: Experimental workflow for ¹H NMR analysis of glycosides.

Conclusion

The ¹H NMR spectrum of methyl α-D-glucoside provides a wealth of structural information that is critical for its application in research and drug development. The chemical shift of the anomeric proton serves as a definitive marker for its α-configuration, and the overall spectral pattern provides a unique fingerprint that allows for its differentiation from other glycosides. By following a robust experimental protocol, researchers can obtain high-quality data that enables confident structural elucidation and a deeper understanding of the structure-activity relationships of these important biomolecules.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

  • PubChem. (n.d.). methyl alpha-D-galactopyranoside. [Link]

  • Periyannan, G. R., Lawrence, B. A., & Egan, A. E. (2016). ¹H NMR Spectroscopy-Based Configurational Analysis of Mono- and Disaccharides and Detection of β-Glucosidase Activity: An Undergraduate Biochemistry Laboratory. Journal of Chemical Education, 93(11), 1954–1958. [Link]

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing Methyl α-D-Glucoside from Glucose via HPLC

For Researchers, Scientists, and Drug Development Professionals In the realm of carbohydrate analysis, distinguishing between structurally similar molecules is a frequent and critical challenge. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of carbohydrate analysis, distinguishing between structurally similar molecules is a frequent and critical challenge. This guide provides an in-depth comparative analysis of the HPLC-based separation of methyl α-D-glucoside from its parent monosaccharide, D-glucose. We move beyond a simple recitation of methods to explain the underlying chemical principles that govern the separation, offering a robust framework for developing and validating your analytical protocols.

The Analytical Conundrum: A Tale of Two Anomers

The primary difficulty in separating methyl α-D-glucoside from glucose stems from their near-identical structures. Both are based on a six-carbon pyranose ring. The critical difference lies at the anomeric carbon (C1).

  • Glucose: Possesses a hemiacetal at C1, characterized by a hydroxyl (-OH) group. This structure is not fixed; in aqueous solutions, glucose undergoes mutarotation , existing in a dynamic equilibrium between its α- and β-anomers, as well as a minor open-chain aldehyde form.[1][2] This reactivity and structural flux can complicate chromatography.

  • Methyl α-D-glucoside: The anomeric hydroxyl group is replaced by a methoxy (-OCH3) group, forming a stable glycosidic bond.[3][4] This modification locks the molecule in the α-configuration, preventing mutarotation.[3] It also slightly reduces the molecule's overall polarity compared to glucose.

This seemingly subtle difference in the anomeric substituent is the key we must exploit for successful chromatographic separation.

The Strategic Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

To separate compounds based on subtle differences in polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.[5][6] Unlike reversed-phase HPLC, HILIC employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (ACN), and a small amount of a polar solvent, like water.[7]

In this system, a thin layer of the polar solvent (water) is adsorbed onto the surface of the stationary phase. Analytes partition between this aqueous layer and the bulk mobile phase. More polar analytes, like glucose, have a stronger affinity for the aqueous layer and are retained longer on the column. Less polar analytes, like methyl α-D-glucoside, interact less and elute earlier.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed not only to achieve separation but also to provide internal checks for system performance and analyte identification.

Objective: Achieve baseline separation (Resolution Rₛ > 1.5) between methyl α-D-glucoside and glucose.

Materials & Equipment:

  • HPLC System with a quaternary or binary pump

  • Refractive Index (RI) Detector[8][9][10]

  • Column Thermostat

  • Aminopropyl-bonded silica column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Analytical standards of D-Glucose and Methyl α-D-glucoside

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 75:25 (v/v) ratio. Degas the solution thoroughly using sonication or vacuum filtration.

  • Standard Preparation:

    • Create individual stock solutions of D-glucose and methyl α-D-glucoside at 10 mg/mL in pure water.

    • Prepare three working solutions in the mobile phase (75:25 ACN/Water):

      • Working Standard A: 1 mg/mL D-Glucose

      • Working Standard B: 1 mg/mL Methyl α-D-glucoside

      • Working Standard C (Mixed): 1 mg/mL of each analyte.

  • HPLC System Setup & Equilibration:

    • Column: Install the aminopropyl column.

    • Column Temperature: 35°C. Maintaining a constant, elevated temperature is crucial for RI detector stability and can help prevent anomeric splitting of the glucose peak.[11]

    • Flow Rate: 1.0 mL/min.

    • Detector: RI Detector, set to the same temperature as the column oven (35°C). Allow the detector to warm up and purge the reference cell as per manufacturer instructions.

    • Equilibration: Equilibrate the entire system by pumping the mobile phase through the column for at least 30-45 minutes, or until the RI baseline is stable.

  • Analytical Run (Self-Validation Sequence):

    • Inject 10 µL of Working Standard A (Glucose only) to determine its retention time (RT).

    • Inject 10 µL of Working Standard B (Methyl α-D-glucoside only) to determine its RT.

    • Inject 10 µL of Working Standard C (Mixed) to confirm the separation and calculate the resolution between the two peaks.

Visualizing the Analytical Workflow

HPLC_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Interpretation A Prepare Mobile Phase (75:25 ACN/H₂O) B Prepare Individual & Mixed Analyte Standards D Inject Standard A (Glucose Only) B->D C System Equilibration (Stable RI Baseline) C->D E Inject Standard B (Methyl α-D-glucoside Only) D->E G Identify Peak RTs from Individual Runs D->G F Inject Standard C (Mixed Standard) E->F E->G H Confirm Separation in Mixed Run F->H G->H I Calculate Resolution (Rₛ) Ensure Rₛ > 1.5 H->I

Caption: A self-validating workflow for HPLC analysis.

Data Presentation and Performance Comparison

Under the prescribed HILIC conditions, the elution order is dictated by polarity. Methyl α-D-glucoside, being less polar due to the methoxy group, will have a weaker interaction with the polar stationary phase and will elute first. Glucose, with its additional free hydroxyl group, is more polar and will be retained longer.

Table 1: Expected Chromatographic Performance

AnalyteExpected Retention Time (min)Elution OrderRationale for Elution Order
Methyl α-D-glucoside~5.01The methoxy group at C1 reduces polarity, leading to weaker interaction with the polar amine stationary phase.
D-Glucose~7.52The free anomeric hydroxyl group increases overall polarity, causing stronger hydrophilic interaction and longer retention.

The success of the separation is quantified by the resolution (Rₛ), which should be greater than 1.5 for accurate quantification. This value confirms that the peaks are baseline separated.

Mechanistic Deep Dive: The "Why" Behind the Method

The choice of an aminopropyl stationary phase is deliberate and critical for this application.[12] The primary amine (-NH₂) moieties bonded to the silica surface provide a highly polar, hydrogen-bonding environment.

  • Partitioning: A water-enriched layer forms on the surface of the polar stationary phase.

  • Interaction: Glucose, with its five hydroxyl groups (including the anomeric one), can engage in more extensive hydrogen bonding with both the stationary phase itself and the adsorbed water layer compared to methyl α-D-glucoside, which has only four hydroxyl groups available for this interaction.

  • Elution: This differential in hydrogen bonding strength translates directly to retention time. The stronger the interaction, the longer the analyte is retained.

Visualizing the Separation Mechanism at the Molecular Level

Separation_Mechanism cluster_column Stationary Phase Surface cluster_analytes Analyte Interaction Stationary_Phase Silica Support Bonded Aminopropyl Phase (-NH₂) Adsorbed Water Layer MetGlu Methyl α-D-glucoside (Less Polar) MetGlu->Stationary_Phase:f1 Weaker H-Bonding Glu Glucose (More Polar) Glu->Stationary_Phase:f1 Stronger H-Bonding Glu->Stationary_Phase:f2 Stronger H-Bonding

Caption: Differential hydrogen bonding of analytes with the polar stationary phase.

Conclusion: An Authoritative and Trustworthy Method

The successful separation of methyl α-D-glucoside and glucose is a clear demonstration of the power of HILIC for analyzing polar compounds. By understanding the fundamental chemical differences at the anomeric carbon, we can rationally select a chromatographic system that exploits these differences. The provided protocol, which emphasizes system suitability and self-validation through the strategic injection of individual and mixed standards, represents a trustworthy and authoritative approach. This methodology provides the resolution necessary for accurate identification and quantification, meeting the rigorous demands of research and pharmaceutical development.

References

  • Title: Glucose Source: Wikipedia URL: [Link]

  • Title: Hydrophilic-interaction chromatography of complex carbohydrates Source: PubMed URL: [Link]

  • Title: Hydrophilic-interaction chromatography of complex carbohydrates Source: PolyLC Inc. URL: [Link]

  • Title: Glucose: Structure, Properties & Importance in Chemistry Source: Vedantu URL: [Link]

  • Title: Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars Source: PubMed URL: [Link]

  • Title: Cyclic Structure of Glucose, Properties & Different Forms Source: Allen Institute URL: [Link]

  • Title: Determination of Food Sugars in Fruit Juice Using Refractive Index Detection and BEH Amide Column Chemistry Source: Waters Corporation URL: [Link]

  • Title: Glucose | Structure, Properties, Synthesis, Facts & Summary Source: A Level Biology URL: [Link]

  • Title: HILIC - Sugars and fructooligosaccharide analysis Source: KNAUER URL: [Link]

  • Title: Properties of Glucose – C6H12O6 Source: BYJU'S URL: [Link]

  • Title: Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages Source: MDPI URL: [Link]

  • Title: Profiling of Carbohydrates in Honey by HILIC-MS Source: Waters Corporation URL: [Link]

  • Title: Determination of Sugars by ChroZen HPLC (Refractive Index Detector) Source: YL Instrument URL: [Link]

  • Title: Methods for Separating Sugars Source: Shimadzu URL: [Link]

  • Title: Methyl α-D-glucopyranoside Definition Source: Fiveable URL: [Link]

  • Title: methyl alpha-D-glucopyranoside Source: PubChem URL: [Link]

  • Title: Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides Source: PubMed URL: [Link]

  • Title: Separation of Anomer Source: Shodex URL: [Link]

  • Title: Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides Source: ResearchGate URL: [Link]

  • Title: Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography Source: ACS Publications URL: [Link]

  • Title: HILIC - Sugars and fructooligosaccharide analysis Source: KNAUER URL: [Link]

Sources

Validation

specific optical rotation values for methyl alpha-D-glucoside

Precision Analytics: Comparative Guide to Specific Optical Rotation of Methyl -D-Glucoside Executive Summary In the realm of carbohydrate chemistry and drug development, Methyl -D-glucoside (CAS 97-30-3) serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Analytics: Comparative Guide to Specific Optical Rotation of Methyl -D-Glucoside

Executive Summary

In the realm of carbohydrate chemistry and drug development, Methyl


-D-glucoside  (CAS 97-30-3) serves as a critical reference standard and a stable, non-reducing analog of glucose. Unlike free glucose, the methylation of the anomeric hydroxyl group "locks" the ring structure, preventing mutarotation. This unique stability makes specific optical rotation (

) the primary metric for validating its stereochemical purity.

This guide provides a rigorous technical comparison of the optical properties of Methyl


-D-glucoside against its 

-anomer and the parent D-glucose.[1] It establishes a self-validating experimental protocol for researchers requiring high-precision identity confirmation.[1]

Comparative Analysis: Optical Rotation Values

The specific optical rotation (


) is the most sensitive indicator of anomeric purity. While chromatography (HPLC/GC) determines chemical purity, polarimetry definitively assigns the stereochemical configuration at the C1 anomeric center.
Table 1: Comparative Optical Rotation Data (Water, , 20°C)
CompoundStructure TypeSpecific Rotation

Mutarotation?Melting Point
Methyl

-D-glucoside
Pyranoside (Locked)+158.9° (+156° to +161°)NO 168°C
Methyl

-D-glucoside
Pyranoside (Locked)-32.5° (-32° to -34°)NO 108-110°C

-D-Glucose
Hemiacetal (Free)+112°

+52.7°
YES 146°C

-D-Glucose
Hemiacetal (Free)+18.7°

+52.7°
YES 150°C
Mechanistic Insight: Hudson’s Rules of Isorotation

The drastic difference between the


 (+159°) and 

(-32.5°) forms is explained by Hudson’s Rules of Isorotation . These rules posit that the molecular rotation is the algebraic sum of the rotation due to the anomeric center (

) and the rest of the chiral backbone (

).[1]
  • 
    -Anomer:  Rotation = 
    
    
    
    [1]
  • 
    -Anomer:  Rotation = 
    
    
    

For methyl glucosides, the contribution of the


-anomeric methoxy group is highly dextrorotatory (+), whereas the 

-position shifts the value significantly levorotatory (-). This large

(~190°) ensures that even trace contamination of the

-anomer is easily detectable by polarimetry.[1]

Decision Logic for Identification

Distinguishing between free sugars and their glycosides often confuses early-stage researchers. The following logic flow illustrates how to use optical behavior to definitively identify the species.

AnomerID Start Unknown Carbohydrate Sample Dissolve Dissolve in Water (t=0) Start->Dissolve Measure1 Measure Initial Rotation [α] Dissolve->Measure1 Wait Wait 24 Hours (or add trace NH3) Measure1->Wait Measure2 Measure Final Rotation [α] Wait->Measure2 Decision Did Rotation Change? Measure2->Decision Glucose Free Sugar (Hemiacetal) Likely D-Glucose Decision->Glucose Yes (Mutarotation) Stable Glycoside (Acetal) Locked Anomer Decision->Stable No (Stable) CheckValue Check Specific Value Stable->CheckValue Alpha Methyl α-D-glucoside (+159°) CheckValue->Alpha Highly Positive (+150°+) Beta Methyl β-D-glucoside (-32.5°) CheckValue->Beta Negative (-30° range)

Figure 1: Logic flow for distinguishing Methyl


-D-glucoside from its isomers and parent sugars using polarimetry.

Experimental Protocol: Self-Validating Polarimetry

To achieve the literature value of +158.9° , strict adherence to the following protocol is required. This protocol includes built-in "Stop/Go" validation steps.

Reagents & Equipment[1][2][3]
  • Solvent: HPLC-grade Water (Degassed). Note: Methanol is occasionally used, but water is the standard for the +159° value.[1]

  • Instrument: Digital Polarimeter with Sodium D-line lamp (589 nm).

  • Temperature Control: Thermostated cell at 20°C ± 0.5°C.

Step-by-Step Methodology
  • Blanking (System Zero):

    • Fill the 1 dm (100 mm) cell with pure solvent.

    • Ensure no air bubbles are present in the light path.

    • Validation: Reading must be

      
      . If not, clean cell and re-zero.
      
  • Sample Preparation:

    • Weigh exactly

      
       of dried Methyl 
      
      
      
      -D-glucoside.
    • Transfer to a

      
       volumetric flask.
      
    • Dilute to volume with water.[1]

    • Calculation: Concentration

      
      .
      
  • Equilibration:

    • Inject sample into the polarimeter cell.[1]

    • Allow 5 minutes for thermal equilibration to 20°C.

    • Critical: Unlike glucose, you do not need to wait for mutarotation. The value should be instant and stable.

  • Measurement & Calculation:

    • Record the observed rotation (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Calculate Specific Rotation:

      
      
      Where 
      
      
      
      is path length in dm (usually 1) and
      
      
      is concentration in g/100mL.[3]
Troubleshooting Guide
  • Reading is ~+52°: You likely have hydrolyzed glucose, not methyl glucoside.[1] Check for acid contamination which may have cleaved the glycosidic bond.[1]

  • Reading is ~+100°: You may have a mixture of

    
     and 
    
    
    
    anomers. Recrystallize from methanol.
  • Drifting Reading: The sample cell is not temperature stable, or the sample is dirty (particulates scattering light).[1]

Applications in Drug Development

Methyl


-D-glucoside is not merely a chemical curiosity; it is a vital tool in pharmaceutical research.[1]
Non-Metabolizable Glucose Mimic

In metabolic studies, researchers use Methyl


-D-glucoside to study glucose transport systems (SGLT1/SGLT2) without the interference of glycolysis. Because the anomeric position is blocked, it is transported but not phosphorylated by hexokinase.[1]
Glycosylation Reaction Monitoring

In the synthesis of complex oligosaccharides or carbohydrate-based vaccines, the conversion of a free sugar to a glycoside is a key step.

  • Target: Complete conversion of Glucose (

    
    ) 
    
    
    
    Methyl
    
    
    -Glucoside (
    
    
    ).
  • Process Control: A rising optical rotation value indicates the successful formation of the

    
    -glycosidic bond.[1]
    

AppWorkflow Input Reaction Mixture (Glucose + MeOH + H+) Process Fischer Glycosidation Input->Process Monitor Monitor [α]D Process->Monitor Monitor->Process Value < +150° (Incomplete) End Target Reached [α] > +150° Monitor->End Value Stable (Complete)

Figure 2: Process control workflow using optical rotation to monitor glycosidation efficiency.

References

  • National Institute of Standards and Technology (NIST). Hudson's Rules of Isorotation and Methyl Glycoside Data. [Link]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. (2017).[3][4] [Link]

  • Organic Syntheses. Methyl alpha-D-glucoside Preparation and Properties. Coll. Vol. 1, p.364 (1941). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing Methyl α-D-glucoside and Methyl β-D-glucoside by NMR Spectroscopy

Introduction: The Anomeric Question in Glycoscience In the realm of carbohydrate chemistry and drug development, the stereochemistry at the anomeric center (C-1) is of paramount importance. The seemingly subtle differenc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anomeric Question in Glycoscience

In the realm of carbohydrate chemistry and drug development, the stereochemistry at the anomeric center (C-1) is of paramount importance. The seemingly subtle difference between an alpha (α) and a beta (β) configuration can dramatically alter a molecule's three-dimensional structure, its biological activity, and its physical properties.[1] Methyl D-glucosides, as stable and simple models for more complex glycosidic linkages, provide an excellent system to explore the powerful diagnostic capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy in resolving this critical structural question.

This guide provides a detailed, evidence-based comparison of the ¹H and ¹³C NMR spectra of methyl α-D-glucoside and methyl β-D-glucoside. We will move beyond a simple presentation of data to explain the underlying physical principles, such as the anomeric effect, that govern the observable spectral differences. This document is intended for researchers, scientists, and drug development professionals who require a robust, experimentally-grounded understanding of how to confidently assign anomeric configuration.

The Decisive Role of Anomeric Configuration

Carbohydrates cyclize to form hemiacetals, creating a new stereocenter at the former carbonyl carbon, now termed the anomeric carbon.[1] For D-glucose, this results in two diastereomers, or anomers: α-D-glucose and β-D-glucose. When the anomeric hydroxyl is replaced by a methoxy group, as in methyl glucosides, this configuration is locked.

  • Methyl α-D-glucoside: The anomeric methoxy group (-OCH₃) is in an axial position, oriented opposite to the C-6 hydroxymethyl group.

  • Methyl β-D-glucoside: The anomeric methoxy group (-OCH₃) is in an equatorial position, oriented on the same side as the C-6 hydroxymethyl group.

This stereochemical difference is the foundation for all the NMR distinctions we will observe.

anomers cluster_alpha Methyl α-D-glucoside cluster_beta Methyl β-D-glucoside alpha alpha beta beta

Caption: Chair conformations of methyl α-D-glucoside (axial -OCH₃) and methyl β-D-glucoside (equatorial -OCH₃).

Experimental Protocol: Acquiring High-Fidelity NMR Data

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.[2] The following protocol is a self-validating system designed for acquiring high-quality 1D and 2D NMR spectra for anomeric assignment.

Part 1: Sample Preparation
  • Analyte Weighing:

    • For ¹H NMR: Weigh 5-10 mg of the methyl glucoside sample.[3]

    • For ¹³C NMR and 2D experiments: Weigh 20-30 mg of the sample to ensure a good signal-to-noise ratio, compensating for the low natural abundance of ¹³C.[2][3]

  • Solvent Selection: Use 0.6-0.7 mL of high-purity deuterium oxide (D₂O, 99.9%). D₂O is the solvent of choice for unprotected carbohydrates as it solubilizes the polar compounds and exchanges with the hydroxyl (-OH) protons, simplifying the spectrum by removing their signals.[3][4]

  • Dissolution & Filtration:

    • Prepare the sample in a clean, small glass vial. Add the deuterated solvent to the solid analyte.[3]

    • Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is critical for sharp, well-resolved NMR signals.[2]

    • Filter the solution through a pipette packed with a small plug of glass wool into a high-quality 5 mm NMR tube.[5] This step is crucial to remove any particulate matter that can disrupt the magnetic field homogeneity and degrade spectral quality.[3][5]

  • Final Volume: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL) to cover the active region of the spectrometer's receiver coil.[2]

Part 2: NMR Data Acquisition

The following parameters are suggested for a 500 MHz or higher NMR spectrometer.

  • ¹H NMR (Proton):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans (NS): 16 to 64 scans.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Objective: To clearly resolve the anomeric proton (H-1) and measure its chemical shift and coupling constant (³JH1,H2).

  • ¹³C NMR (Carbon):

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

    • Number of Scans (NS): 1024 to 4096 scans.

    • Relaxation Delay (D1): 2 seconds.

    • Objective: To accurately determine the chemical shift of the anomeric carbon (C-1) and other ring carbons.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Objective: To unambiguously identify which proton is coupled to the anomeric proton (H-1). This validates the H-2 assignment and confirms the ³JH1,H2 coupling relationship.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To correlate each proton with its directly attached carbon. This is essential for assigning the C-1 signal based on the already identified H-1 signal.

workflow Anomer Identification Workflow SamplePrep Sample Preparation (5-30 mg in 0.6 mL D₂O) Acquire1H Acquire 1D ¹H NMR SamplePrep->Acquire1H Acquire13C Acquire 1D ¹³C NMR SamplePrep->Acquire13C Acquire2D Acquire 2D NMR (COSY, HSQC) SamplePrep->Acquire2D Analyze1H Analyze ¹H Spectrum: - δ(H-1) Chemical Shift - ³J(H1,H2) Coupling Constant Acquire1H->Analyze1H Analyze13C Analyze ¹³C Spectrum: - δ(C-1) Chemical Shift Acquire13C->Analyze13C Analyze2D Analyze 2D Spectra: - Confirm H1-H2 via COSY - Assign C-1 via HSQC Acquire2D->Analyze2D Assign Assign Anomeric Configuration (α vs. β) Analyze1H->Assign Analyze2D->Analyze13C Analyze13C->Assign

Caption: A validated workflow for unambiguous anomeric assignment using NMR spectroscopy.

Comparative NMR Data Analysis

The key to distinguishing the α and β anomers lies in the distinct electronic environments of the nuclei at and near the anomeric center. These differences manifest as predictable variations in chemical shifts and spin-spin coupling constants.

¹H NMR: The Anomeric Proton as a Definitive Marker

The anomeric proton (H-1) is the most diagnostic signal in the ¹H NMR spectrum. It resonates in a relatively clear region, typically between 4.4 and 5.5 ppm, downfield from other ring protons due to being attached to a carbon bonded to two oxygen atoms.[6][7]

  • Chemical Shift (δ): The α-anomeric proton typically resonates 0.3-0.5 ppm downfield from the corresponding β-anomeric proton.[1] In methyl α-D-glucoside, H-1 is equatorial and experiences greater deshielding from the ring oxygen's lone pair electrons. In methyl β-D-glucoside, H-1 is axial and more shielded.[8]

  • Coupling Constant (³JH1,H2): This is arguably the most reliable indicator. The magnitude of the three-bond coupling constant between H-1 and H-2 is dictated by their dihedral angle, as described by the Karplus relationship.

    • Methyl α-D-glucoside: H-1 (equatorial) and H-2 (axial) have a gauche relationship with a dihedral angle of ~60°. This results in a small coupling constant, typically 3-4 Hz .[9][10]

    • Methyl β-D-glucoside: H-1 (axial) and H-2 (axial) have an anti-periplanar or trans-diaxial relationship with a dihedral angle of ~180°. This leads to a large coupling constant, typically 7-9 Hz .[9][10][11]

¹³C NMR: Corroborating Evidence from the Anomeric Carbon

While ¹H NMR is often sufficient, ¹³C NMR provides excellent confirmatory data. The anomeric carbon (C-1) signal is found in the 90-110 ppm region.[4]

  • Chemical Shift (δ): The chemical shift of C-1 is influenced by the anomeric configuration. For methyl glucosides, the C-1 of the β-anomer is generally found slightly downfield (less shielded) compared to the α-anomer.[7]

  • One-Bond C-H Coupling (¹JC1,H1): This advanced technique provides another absolute method for assignment. The ¹JC1,H1 coupling is larger for the anomer with an equatorial proton (α-anomer, ~170 Hz) than for the anomer with an axial proton (β-anomer, ~160 Hz).[7][12] This is because the C1-H1 bond in the α-anomer has more s-character.[7]

Summary of Diagnostic NMR Parameters

The table below summarizes the expected quantitative data for distinguishing the two anomers.

ParameterMethyl α-D-glucoside (axial -OCH₃)Methyl β-D-glucoside (equatorial -OCH₃)Rationale / Causality
H-1 Orientation EquatorialAxialDefinition of the anomer in the ⁴C₁ chair form.
¹H δ (H-1) ~4.7-4.8 ppm~4.3-4.4 ppmEquatorial H-1 is more deshielded.[1][8]
³JH1,H2 3-4 Hz (small)7-9 Hz (large)Dihedral angle dependence (gauche vs. trans-diaxial).[9][10][11]
¹³C δ (C-1) ~98-100 ppm~102-104 ppmComplex stereoelectronic effects. The β-anomer is often slightly downfield.[12]
¹JC1,H1 ~170 Hz~160 HzGreater s-character in the equatorial C-H bond.[7][12]

Note: Exact chemical shifts can vary slightly depending on solvent, concentration, and temperature.

Conclusion

NMR spectroscopy offers a definitive and non-destructive method for the structural elucidation of carbohydrates.[13] By focusing on two key parameters of the anomeric proton—its chemical shift and, most importantly, its ³JH1,H2 coupling constant—one can unambiguously differentiate between methyl α-D-glucoside and methyl β-D-glucoside. The large diaxial coupling (~8 Hz) is a hallmark of the β-anomer, while the small axial-equatorial coupling (~4 Hz) confirms the α-configuration. These primary assignments can be further validated through analysis of the ¹³C chemical shifts and ¹JC1,H1 coupling constants, providing a robust and multi-faceted approach to solving the critical anomeric question in glycoscience.

References

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A.
  • Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. [Link]

  • Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. iris.unina.it. [Link]

  • Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. ACS Publications. [Link]

  • NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Wiley Online Library. [Link]

  • Primary Structure of Glycans by NMR Spectroscopy. PMC - NIH. [Link]

  • Glucose Anomers. Magritek. [Link]

  • Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. ResearchGate. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Representation of the 3 J H1,H2 , 3 J H2,H3 , 3 J H3,H4 , and 3 J H4,H5... ResearchGate. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • A PMR study of the anomeric protons in pertrimethylsilyl oligosaccharides. DSpace. [Link]

  • Separation and Identification of alpha- and beta-glycopyranoside anomers. Emery Pharma. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Chromatographic Separation of Methyl Glucoside Anomers

For researchers, scientists, and professionals in drug development, the precise separation and analysis of carbohydrate isomers are paramount. Methyl glucoside, a common moiety in numerous biologically active compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and analysis of carbohydrate isomers are paramount. Methyl glucoside, a common moiety in numerous biologically active compounds, exists as two anomers, α and β, which can exhibit distinct biological activities. Their structural similarity, differing only in the stereochemistry at the anomeric carbon (C1), presents a significant analytical challenge. This guide provides an in-depth comparison of chromatographic methods for the effective separation of methyl glucoside anomers, grounded in experimental data and practical insights.

The Challenge: Distinguishing Subtle Stereochemistry

The core difficulty in separating methyl glucoside anomers lies in their subtle structural difference. The α-anomer possesses an axial methoxy group at C1, while the β-anomer has an equatorial methoxy group. This minor variation in spatial arrangement leads to very similar physicochemical properties, making their resolution by standard chromatographic techniques non-trivial. Furthermore, the potential for anomerization (interconversion between α and β forms) in solution can complicate analysis, leading to peak broadening or the appearance of multiple peaks for a single compound.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of carbohydrates and their derivatives, offering a variety of stationary and mobile phase combinations to tackle the challenge of anomer separation.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful mode of separation for polar compounds like methyl glucosides. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer. The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the stationary phase.

Causality in HILIC Anomer Separation: The separation of anomers in HILIC is influenced by the differential interaction of the hydroxyl groups with the stationary phase. The spatial orientation of the anomeric methoxy group and the neighboring hydroxyl groups affects the overall polarity and the ability to form hydrogen bonds with the stationary phase. Stationary phases like amino, amide, and specialized cysteine-based phases have demonstrated success in resolving carbohydrate anomers.[1][2]

Experimental Protocol: HILIC Separation of Monosaccharide Anomers [1]

  • Column: Cysteine-based stationary phase.

  • Mobile Phase: Acetonitrile/water (85/15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Controlled between 5-50 °C. Note that lower temperatures often enhance resolution by slowing the rate of anomer interconversion.[1]

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

HILIC_Workflow cluster_separation Separation Process Sample Methyl Glucoside Anomer Mixture Injection HPLC Injection Sample->Injection HILIC_Column HILIC Column (e.g., Cysteine-based) Injection->HILIC_Column Separation Partitioning & H-bonding Detection RI or ELSD Detection HILIC_Column->Detection Data_Analysis Chromatogram Analysis (α and β peaks) Detection->Data_Analysis

Reversed-Phase (RP) HPLC

While seemingly counterintuitive for polar molecules, RP-HPLC can be effectively employed for the separation of derivatized methyl glucoside anomers. Derivatization with a hydrophobic moiety, such as a 4-methylumbelliferyl group, enhances retention on a nonpolar C18 stationary phase, allowing for separation based on subtle differences in hydrophobicity.[3]

Causality in RP-HPLC Anomer Separation: The separation of the derivatized anomers on a C18 column is attributed to the different exposure of the hydrophobic derivatizing group to the mobile phase, which is influenced by the stereochemistry at the anomeric center. A slight change in the overall shape of the molecule can lead to differential interactions with the stationary phase.

Experimental Protocol: RP-HPLC of Derivatized Glucoside Anomers [3]

  • Sample: 4-methylumbelliferyl α- and β-glucopyranosides.

  • Column: C18, 150 mm length.

  • Mobile Phase: Gradient of 5-10% acetonitrile in water.

  • Detection: Mass Spectrometry (MS) or UV detector (if the derivative is UV-active).

Boronate Affinity Chromatography (BAC)

This elegant technique leverages the specific interaction between boronic acid and cis-diol functionalities present in carbohydrates. A boronic acid-functionalized stationary phase forms reversible covalent cyclic esters with the cis-hydroxyl groups of the glucoside.[4][5]

Causality in BAC Anomer Separation: The formation and stability of the boronate ester are dependent on the spatial arrangement of the hydroxyl groups. While both anomers of methyl glucoside possess cis-diols, the accessibility of these diols and the stability of the resulting complex can differ, enabling separation. The binding and elution are controlled by pH; binding occurs under alkaline conditions, and elution is achieved by lowering the pH.[5] This method offers high selectivity for glycosylated compounds.[6]

Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative

SFC has emerged as a powerful technique for chiral and isomeric separations, offering advantages in terms of speed, efficiency, and reduced environmental impact.[7][8] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a polar co-solvent like methanol or ethanol.[9]

For non-polar to moderately polar compounds, SFC can provide excellent resolution. To apply this to highly polar methyl glucosides, derivatization is often necessary to increase their solubility in the supercritical fluid mobile phase. A study demonstrated the successful preparative scale separation of benzoyl-derivatized methyl glucoside anomers.[9]

Causality in SFC Anomer Separation: Separation in SFC is governed by a combination of partitioning and adsorption mechanisms. The derivatized anomers exhibit different interactions with the stationary phase (e.g., silica) and solubilities in the supercritical CO2/co-solvent mobile phase, leading to their resolution.

Experimental Protocol: Preparative SFC of Derivatized Methyl Glucoside Anomers [9]

  • Sample Preparation: Benzoyl derivatization of the methyl glucoside anomers.

  • Stationary Phase: GreenSep™ 5-micron particle size silica.

  • Mobile Phase: Carbon dioxide/ethanol mixtures.

  • Detection: UV detection (due to the benzoyl groups).

  • Outcome: Fractions with >98% purity and recoveries greater than 96% were achieved.[9]

SFC_Workflow cluster_separation Separation Process Sample Derivatized Methyl Glucoside Anomers Injection SFC Injection Sample->Injection SFC_Column Silica Column Injection->SFC_Column Separation Differential Partitioning & Adsorption Detection UV Detection SFC_Column->Detection Fractionation Fraction Collection (α and β anomers) Detection->Fractionation

Gas Chromatography (GC): The Power of Volatility

Gas chromatography is a high-resolution technique that can be applied to the analysis of methyl glucosides, provided they are first made volatile through derivatization. Common derivatization methods include trimethylsilylation or acetylation following methanolysis.[10][11][12]

A key consideration in the GC analysis of reducing sugars and their glycosides is the formation of multiple peaks from a single compound due to the presence of anomers.[11][13] This can complicate chromatograms and quantification. One strategy to circumvent this is to reduce the hemiacetal to an alditol before derivatization, which eliminates the anomeric center.[13]

Causality in GC Anomer Separation: The derivatized α- and β-anomers have slightly different volatilities and interactions with the GC column's stationary phase, which allows for their separation. The choice of stationary phase is critical for achieving optimal resolution.

Experimental Protocol: GC Analysis of Methyl Glucoside Derivatives [10][14]

  • Sample Preparation: Methanolysis followed by trimethylsilylation.

  • GC Column: A non-polar or medium-polarity capillary column is typically used.

  • Injector and Detector: Split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Temperature Program: A temperature gradient is employed to elute the derivatized sugars.

  • Data Analysis: Identification of α- and β-anomer peaks based on retention times and mass spectra.

Comparative Summary of Chromatographic Methods

Method Principle Sample Preparation Stationary Phase Examples Mobile Phase Examples Advantages Limitations
HILIC Partitioning in a hydrophilic layerNone requiredAmino, Amide, Cysteine-based[1]Acetonitrile/Water[1]Direct analysis of underivatized anomers, high selectivity.Anomer interconversion can be an issue, requires careful temperature control.[1][15]
RP-HPLC Hydrophobic interactionsDerivatization with a hydrophobic tag[3]C18Acetonitrile/Water gradient[3]Utilizes common and robust column chemistry.Requires derivatization, which adds a step to the workflow.
BAC Reversible covalent bondingNone requiredBoronic acid-functionalized media[4]pH-controlled aqueous buffers[5]High selectivity for cis-diol compounds.pH-dependent binding and elution, may not be suitable for all sample matrices.
SFC Partitioning and adsorption in a supercritical fluidDerivatization (e.g., benzoylation)[9]Silica[9]CO2/Ethanol[9]Fast, efficient, environmentally friendly, suitable for preparative scale.[8]Requires derivatization for polar analytes, specialized equipment.
GC Volatility and interaction with stationary phaseDerivatization (e.g., silylation)[11]Various capillary columnsInert carrier gas (e.g., He, N2)High resolution and sensitivity.Destructive technique, requires derivatization, anomerization can lead to complex chromatograms.[13]

Conclusion and Future Perspectives

The selection of an optimal chromatographic method for the separation of methyl glucoside anomers is contingent upon the specific requirements of the analysis, such as the need for preparative-scale purification, the desired level of sensitivity, and the available instrumentation.

  • For direct analytical-scale separation of underivatized anomers, HILIC is a strong contender, offering excellent selectivity with careful control of experimental parameters like temperature.

  • For preparative-scale separation, SFC of derivatized anomers presents a highly efficient and environmentally sustainable option.

  • When high resolution is paramount and derivatization is acceptable, GC-MS provides a powerful analytical tool, though careful consideration of the complexities arising from anomerization is necessary.

  • For selective capture of glycosylated compounds from complex mixtures, Boronate Affinity Chromatography offers a unique and highly specific approach.

The continued development of novel stationary phases in HPLC and the increasing accessibility of SFC technology will undoubtedly further enhance our ability to resolve these challenging yet crucial isomeric separations, empowering advancements in drug discovery and development.

References

  • Separation of derivatized glucoside anomers using supercritical fluid chromatography. (2015).
  • Separation of derivatized glucoside anomers using supercritical fluid chrom
  • Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chrom
  • Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers. (2020). PubMed.
  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Applic
  • HILIC Separation of Carbohydrates using BEH Amide Particle Technology. (2015). AZoM.com.
  • Boronic Acid Affinity Chromatography Resin. (n.d.). Amerigo Scientific.
  • Separation of carbohydrates using hydrophilic interaction liquid chromatography. (n.d.).
  • Rapid determination of methyl glucoside by HPLC-ELSD. (n.d.).
  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (n.d.). Accounts of Chemical Research.
  • The development of the boronate affinity chromatography and Biotime's success. (n.d.). Biotime.
  • Boronate Affinity - High Performance Liquid Chromatography (HPLC). (n.d.). Trinity Biotech.
  • Gradient separation of oligosaccharides and suppressing anomeric mutarotation with enhanced-fluidity liquid hydrophilic interaction chromatography. (n.d.).
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022).
  • GC of methyl glucoside derivatives (peak 1–8, each pair presenting α...). (n.d.).
  • Separation and Identification of alpha- and beta-glycopyranoside anomers. (2015). Emery Pharma.
  • SEPARATION OF METHYL HEXOSIDE ANOMERS BY CHROM
  • Analysis of Dietary Sugars in Beverages by Gas Chrom
  • Sugars. (n.d.). GL Sciences.
  • Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. (n.d.).
  • Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. (2008). PubMed.
  • Separation of Anomer. (n.d.). Shodex HPLC Columns and Standards.
  • Methyl- α-D(+)-glucoside and methyl- β-D(+) - YouTube. (2023). YouTube.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • Analysis of sugars by GC method. (2014).
  • Novel methods of chiral separ
  • GC-MS Determination of Sugar Composition. (n.d.). Glycopedia.
  • Lessons. (n.d.). Shodex HPLC Columns.
  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (n.d.). PMC.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ

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